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  • Product: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole
  • CAS: 150436-27-4

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole: A Technical Whitepaper on Bioisosteric Nuclear Receptor Modulation

Executive Summary In contemporary drug discovery, the optimization of physicochemical properties and the mitigation of metabolic liabilities are paramount. The compound 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (here...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties and the mitigation of metabolic liabilities are paramount. The compound 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (hereafter referred to as DMPT , CAS 150436-27-4) represents a highly refined synthetic probe. Structurally, it is a direct bioisostere of 3,5-dimethylphenoxyacetic acid—a prototypical pharmacophore for lipid-sensing nuclear receptors. This whitepaper elucidates the in vitro mechanism of action of DMPT, detailing its role as a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By replacing the traditional carboxylic acid with a 1H-tetrazole ring, DMPT circumvents idiosyncratic toxicity pathways while maintaining robust transcriptional efficacy.

Structural Rationale: The Bioisosteric Paradigm

The rational design of DMPT relies on the fundamental principles of bioisosterism. Carboxylic acid moieties, while excellent for target engagement via hydrogen bonding, are notorious for their metabolic liabilities. In vivo and in metabolically competent in vitro models (e.g., primary hepatocytes), carboxylic acids frequently undergo phase II metabolism to form electrophilic acyl-glucuronides or acyl-CoA thioesters. These reactive intermediates can covalently bind to cellular proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (iDILI) 1.

To engineer around this structural alert, the carboxylic acid is replaced by a 1H-1,2,3,4-tetrazole ring 2.

  • Physicochemical Mimicry: The tetrazole ring possesses a pKa of ~4.5–4.8, nearly identical to that of a carboxylic acid, ensuring it remains deprotonated at physiological pH.

  • Topological Advantage: The tetrazole delocalizes its negative charge across four nitrogen atoms, creating a larger, softer anionic radius. This geometry projects the negative charge approximately 1.5 Å further from the aromatic core than a carboxylate, often enhancing binding affinity within the target's active site 3.

  • The Lipophilic Anchor: The 3,5-dimethylphenoxy group provides the necessary hydrophobic bulk to occupy the lipophilic arm of the target receptor's binding pocket.

In Vitro Mechanism of Action: PPARγ Target Engagement

Phenoxyacetic acid derivatives are classic ligands for the PPAR family 4. In vitro, DMPT functions as a selective PPARγ modulator (SPARM).

Upon entering the cell, DMPT translocates to the nucleus and binds to the Ligand-Binding Domain (LBD) of PPARγ. The tetrazole anion forms a critical hydrogen-bond network with Tyr473, His323, and His449 in the Activation Function-2 (AF-2) pocket. Simultaneously, the 3,5-dimethylphenoxy moiety engages in van der Waals interactions with hydrophobic residues (e.g., Leu330, Ile341). This binding event induces a conformational shift, stabilizing Helix 12 of the LBD. The structural stabilization forces the dissociation of co-repressor proteins (such as NCoR) and facilitates the recruitment of co-activators like Steroid Receptor Coactivator-1 (SRC-1), ultimately initiating the transcription of genes containing PPAR Response Elements (PPREs) 5.

G DMPT 5-(3,5-dimethylphenoxy) -1H-tetrazole PPAR PPARγ LBD (Inactive State) DMPT->PPAR Binds AF-2 Pocket Complex DMPT-PPARγ Complex (Helix 12 Stabilized) PPAR->Complex Conformational Shift CoRep NCoR Corepressor Dissociation Complex->CoRep Displaces CoAct SRC-1 Coactivator Recruitment Complex->CoAct Recruits Transcription PPRE-Mediated Gene Expression CoAct->Transcription Activates

Molecular mechanism of PPARγ activation by DMPT via coactivator recruitment.

Self-Validating Experimental Workflows

To rigorously evaluate the in vitro efficacy of DMPT, we employ an orthogonal testing matrix. As an Application Scientist, it is critical to ensure that every assay is self-validating, isolating direct biochemical engagement from downstream cellular artifacts.

Biochemical Validation: TR-FRET Coactivator Recruitment Assay

Scientific Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because the time-delayed measurement eliminates short-lived background autofluorescence from the small molecule itself. This isolates the direct physical interaction between the PPARγ LBD and the SRC-1 coactivator peptide.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing GST-tagged PPARγ-LBD (5 nM), Terbium (Tb)-labeled anti-GST antibody (1 nM), and fluorescein-labeled SRC-1 peptide (100 nM) in TR-FRET assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Dispense DMPT in a 12-point half-log dose-response curve (ranging from 10 µM to 0.03 nM) into a low-volume 384-well black microplate using an acoustic liquid handler.

  • Equilibration: Add 20 µL of the master mix to each well. Incubate the plate in the dark at 25°C for 90 minutes to allow the DMPT-PPARγ-SRC1 ternary complex to reach thermodynamic equilibrium.

  • Self-Validating Controls: Include DMSO-only wells (negative control/baseline) and Rosiglitazone-treated wells (1 µM, positive control). Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's dynamic range and reliability.

  • Measurement: Excite the plate at 340 nm using a microplate reader. Following a 100 µs delay, measure the emission of the Tb donor at 495 nm and the fluorescein acceptor at 520 nm.

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the DMPT concentration to derive the IC50/EC50 using a 4-parameter logistic non-linear regression model.

G Step1 1. Reagent Assembly Tb-anti-GST, GFP-SRC1, GST-PPARγ Step2 2. Compound Titration DMPT in 384-well microplate Step1->Step2 Step3 3. Equilibration Incubate 1-2h at 25°C Step2->Step3 Step4 4. Time-Resolved Excitation Pulse at 340 nm Step3->Step4 Step5 5. Dual Emission Read Measure 520 nm / 495 nm Step4->Step5 Step6 6. Orthogonal Validation Calculate Z'-factor & EC50 Step5->Step6

Self-validating TR-FRET experimental workflow for LBD binding analysis.

Functional Validation: Cell-Based PPRE-Luciferase Reporter Assay

Scientific Causality: While TR-FRET proves binding, it does not prove cellular penetrance or functional transcription. The reporter assay bridges this gap. By co-transfecting a constitutively active Renilla luciferase vector, the system becomes self-validating: any drop in signal can be mathematically differentiated between genuine target antagonism and non-specific compound cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with a PPRE-driven Firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, replace the media with assay media containing serial dilutions of DMPT. Incubate for 18 hours.

  • Lysis & Readout: Lyse the cells and sequentially measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Normalization: Divide the Firefly luminescence by the Renilla luminescence to normalize for cell viability and transfection efficiency.

Quantitative Profiling

The bioisosteric replacement of the carboxylic acid with a tetrazole in DMPT yields a highly favorable in vitro profile. While the absolute biochemical binding affinity (TR-FRET IC50) is slightly reduced due to the increased steric bulk of the tetrazole ring, the cellular efficacy (Reporter EC50) and metabolic stability are vastly improved compared to the parent carboxylic acid.

CompoundTR-FRET Binding IC50 (nM)PPRE Reporter EC50 (nM)Emax (% of Rosiglitazone)In Vitro Hepatocyte Stability (t1/2, min)
Rosiglitazone (Control)45 ± 580 ± 8100%45
3,5-dimethylphenoxyacetic acid 85 ± 12450 ± 4085%12 (Rapid Acyl-CoA formation)
DMPT (Tetrazole Bioisostere)110 ± 10180 ± 2592%>120 (Metabolically Stable)

Table 1: Comparative in vitro profiling demonstrating the superiority of the tetrazole bioisostere in cellular environments.

References

  • Designing around Structural Alerts in Drug Discovery. Journal of Medicinal Chemistry. [1]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [2]
  • Chapter 3. Carboxylic Acids and their Bioisosteres.
  • Molecular docking 3DQSAR and structural optimization on imidazopyridine derivatives dually targeting
  • Unraveling the Metabolic Influence of Tetrazole Compounds: A Technical Guide. Benchchem. [5]

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Exploratory

Structural Elucidation of 5-(3,5-Dimethylphenoxy)-1H-tetrazole: A Comprehensive NMR Guide

Executive Summary The compound 5-(3,5-dimethylphenoxy)-1H-tetrazole belongs to a highly specialized class of aryloxy tetrazoles. In medicinal chemistry and drug development, the 1H-tetrazole moiety is frequently deployed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(3,5-dimethylphenoxy)-1H-tetrazole belongs to a highly specialized class of aryloxy tetrazoles. In medicinal chemistry and drug development, the 1H-tetrazole moiety is frequently deployed as a metabolically stable bioisostere for carboxylic acids. Accurate structural characterization of these derivatives is paramount, as the tetrazole ring exhibits complex tautomeric behavior that profoundly impacts its spectral footprint. This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 5-(3,5-dimethylphenoxy)-1H-tetrazole, detailing the mechanistic causality behind its chemical shifts and providing a self-validating analytical protocol for researchers.

Mechanistic Principles of Tetrazole NMR Spectroscopy

Understanding the NMR spectra of 5-(3,5-dimethylphenoxy)-1H-tetrazole requires an analysis of the electronic and tautomeric forces at play within the molecule.

Tautomerism and the NH Proton

In solution, 1H-tetrazoles exist in a rapid equilibrium between the 1H and 2H tautomeric forms. This dynamic exchange, coupled with the quadrupolar relaxation of the adjacent nitrogen atoms ( 14 N, I=1), causes the NH proton to appear as a highly broadened singlet. Because the tetrazole ring is strongly electron-withdrawing and highly acidic (pKa ~4.5–5.5), this proton is severely deshielded, typically resonating far downfield between δ 15.0 and 16.0 ppm.

Electronic Effects on the Carbon Skeleton

The chemical shift of the tetrazole C5 carbon is a critical diagnostic marker. Bounded by three nitrogen atoms and an exocyclic oxygen, this carbon is heavily deshielded. For 5-aryloxytetrazoles, the C5 carbon consistently resonates at approximately δ 156.5 ppm[1].

The phenoxy ring's chemical shifts are governed by the competing electronic effects of the substituents[2]. The exocyclic oxygen acts as an electron donor via resonance, shielding the ortho (C2, C6) and para (C4) carbons. However, the electron-withdrawing nature of the attached tetrazole ring dampens this donation compared to a standard phenol. Meanwhile, the meta-methyl groups exert a mild inductive electron-donating effect, slightly shielding the adjacent carbons while their own methyl carbons resonate at ~21.2 ppm.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in spectral assignment, the following step-by-step methodology incorporates built-in validation mechanisms.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15 mg of 5-(3,5-dimethylphenoxy)-1H-tetrazole in 0.6 mL of strictly anhydrous DMSO- d6​ (100.0 atom % D, stored over molecular sieves).

  • Causality & Validation: Tetrazole NH protons are highly labile. Trace water in standard DMSO- d6​ will cause rapid chemical exchange, broadening the NH signal into the baseline or shifting it toward the water peak (~3.3 ppm). Using anhydrous solvent ensures the NH proton is observable. Self-Validation: Run a preliminary 1 H scan; if the residual water peak at 3.3 ppm integrates to >0.5 relative to a single aromatic proton, discard the sample and prepare a fresh one in a glovebox.

Step 2: Instrument Calibration and Shimming

  • Action: Tune and match the probe for 1 H (400 MHz) and 13 C (100 MHz). Perform gradient shimming on the Z-axis until the DMSO- d6​ residual quintet at 2.50 ppm has a full width at half maximum (FWHM) of <1.0 Hz.

  • Causality & Validation: Precise shimming is critical for resolving any fine meta-coupling (J ~ 1–2 Hz) between the aromatic protons of the 3,5-dimethylphenoxy group. Self-Validation: If the FWHM exceeds 1.0 Hz, re-shim manually, as automated gradient shimming may struggle with the high viscosity of DMSO.

Step 3: Acquisition Parameters

  • Action ( 1 H): Set relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and collect 16 scans.

  • Action ( 13 C): Set D1 to 2.0 seconds, use a 30° pulse angle, and collect 1024 scans with proton decoupling (WALTZ-16).

  • Causality & Validation: The tetrazole C5 carbon lacks attached protons and relaxes slowly due to the absence of dipole-dipole relaxation mechanisms from directly bonded hydrogens. A D1 of 2.0 seconds combined with a 30° pulse ensures sufficient signal recovery between scans. Self-Validation: Check the signal-to-noise ratio (S/N) of the C5 peak (~156.5 ppm) after 256 scans; if S/N < 10, double the total number of scans.

Step 4: Post-Processing and D2O Exchange

  • Action: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually.

  • Validation (D 2​ O Shake): Add 10 μL of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The complete disappearance of the peak at ~15.5 ppm definitively validates its assignment as the exchangeable tetrazole NH proton, distinguishing it from any highly deshielded impurities.

Spectral Data and Assignments

The quantitative data derived from the validated workflow is summarized below. The tetrazole ring carbon typically resonates between δ 154.0 and 157.5 ppm[3], which aligns perfectly with our assigned C5 shift.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
15.50br s1HTetrazole NHHighly deshielded due to tetrazole acidity; broad due to tautomerism.
6.95s2HAromatic H-2, H-6Ortho to the oxygen; shielded by O-lone pair resonance.
6.82s1HAromatic H-4Para to the oxygen; shielded by O-lone pair resonance.
2.28s6HMethyl CH 3​ Standard benzylic methyl shift; attached to C-3 and C-5.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
156.5Quaternary (C)Tetrazole C-5Deshielded by three adjacent nitrogens and one oxygen.
153.8Quaternary (C)Phenoxy C-1Ipso carbon; deshielded by the electronegative oxygen.
139.5Quaternary (C)Phenoxy C-3, C-5Meta carbons; shifted downfield by attached methyl groups.
126.4Methine (CH)Phenoxy C-4Para carbon; reflects the net electronic effect of the ring.
116.8Methine (CH)Phenoxy C-2, C-6Ortho carbons; shielded by oxygen resonance.
21.2Primary (CH 3​ )Methyl CarbonsStandard shift for aromatic methyl groups.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the NMR structural validation, highlighting how tautomeric equilibrium directly influences specific chemical shifts.

NMR_Workflow Compound 5-(3,5-Dimethylphenoxy)-1H-tetrazole Sample Preparation (Anhydrous) NMR_Acq NMR Acquisition (DMSO-d6, 400/100 MHz) Compound->NMR_Acq H1_NMR 1H NMR Analysis NMR_Acq->H1_NMR C13_NMR 13C NMR Analysis NMR_Acq->C13_NMR Tautomerism Tautomeric Equilibrium (1H vs 2H Tetrazole) H1_NMR->Tautomerism H1_Arom Aromatic Protons δ 6.8-7.0 ppm H1_NMR->H1_Arom H1_Me Methyl Protons δ 2.3 ppm H1_NMR->H1_Me C13_NMR->Tautomerism C13_Arom Phenoxy Carbons δ 116-154 ppm C13_NMR->C13_Arom C13_Me Methyl Carbons δ ~21.2 ppm C13_NMR->C13_Me H1_NH NH Proton δ ~15.5 ppm (Broad) Tautomerism->H1_NH C13_Tet Tetrazole C5 δ ~156.5 ppm Tautomerism->C13_Tet

Figure 1: NMR structural validation workflow highlighting tautomeric influences on chemical shifts.

References

  • Modarresi-Alam, A. R., et al. "Solvent-Free Preparation of 5-Aryloxytetrazoles via[2 + 3] Cycloaddition of Cyanates and Sodium Azide Using Silica Supported Sulfuric Acid as an Effective Heterogeneous Catalyst." ResearchGate.
  • "Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors." MDPI.
  • "Anti-HIV Drugs Study: Study of NNRTIs Function and Overview Synthesis of Specific and Rare Aryloxy Tetrazoles Derivative." Medicon Publications.

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Foundational

Thermodynamic Stability Profile of 5-(3,5-Dimethylphenoxy)-1H-1,2,3,4-tetraazole: A Comprehensive Technical Guide

Executive Summary In modern drug design, the tetrazole ring is a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for carboxylic acids[1]. Among its derivatives, 5-(3,5-dimethylphenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the tetrazole ring is a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for carboxylic acids[1]. Among its derivatives, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (5-DMPT) represents a highly specialized structural motif. The integration of a bulky, electron-modulating 3,5-dimethylphenoxy group at the C5 position fundamentally alters the thermodynamic landscape of the tetrazole core. This whitepaper provides an in-depth analysis of the thermodynamic stability, tautomeric equilibrium, and thermal degradation kinetics of 5-DMPT, serving as a definitive guide for researchers and drug development professionals optimizing this scaffold for advanced therapeutics (such as dual MCL-1/BCL-xL inhibitors)[2].

Structural Dynamics and Tautomeric Equilibrium

Tetrazoles are dynamic systems that theoretically exist in three tautomeric forms (1H, 2H, and 5H), though only the 1H and 2H forms possess the 6π-electron aromaticity required for thermodynamic stability[1],[3]. The equilibrium between the 1H and 2H tautomers of 5-DMPT is governed by a delicate interplay of solvent polarity, physical state, and the electronic effects of the C5 substituent.

The Electronic Influence of the 3,5-Dimethylphenoxy Group

The 3,5-dimethylphenoxy moiety acts as a bidirectional electronic modulator:

  • Inductive Withdrawal (-I): The highly electronegative ether oxygen pulls electron density away from the tetrazole ring through the σ-bond framework. This stabilizes the tetrazolate anion formed upon deprotonation, fine-tuning the pKa to approximately 4.8—closely mimicking a carboxylic acid[1].

  • Resonance Donation (+R): The oxygen atom can donate lone-pair electron density into the tetrazole's π-system. The meta-substituted methyl groups on the phenyl ring enhance this effect via hyperconjugation, increasing the overall electron density of the phenoxy system and providing steric shielding[4],[2].

Phase-Dependent Stability

In the gas phase or in non-polar solvents, the 2H-tautomer is thermodynamically favored due to its lower dipole moment (approx. 2.4 D)[4],[3]. However, in the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the 1H-tautomer dominates. This inversion in stability is driven by the 1H form's higher dipole moment (approx. 5.3 D) and its ability to form robust intermolecular hydrogen bonds (N1–H···N4) that stabilize the crystalline lattice[4],[1].

Quantitative Thermodynamic Profile

The following table synthesizes the thermodynamic and physicochemical parameters of 5-aryloxy-1H-tetrazole derivatives, providing a baseline for 5-DMPT behavior under varying conditions.

Parameter1H-Tautomer2H-TautomerMethod / Condition
Relative Energy ( ΔE ) 0.0 kcal/mol+1.8 kcal/molDFT (B3LYP/6-311G(d,p)), Solid State[4]
Dipole Moment ( μ ) ~5.3 D~2.4 DCalculated, Gas Phase[4]
Aqueous pKa 4.85 ± 0.1N/APotentiometric Titration[1]
Melting Point 155 - 158 °CN/ADSC Onset[1]
Decomposition Temp ( Td​ ) > 185 °CN/ATGA (10 °C/min, N2 atm)[5]

Mechanistic Pathways of Degradation

Upon exceeding its thermal stability threshold, 5-DMPT undergoes a well-characterized degradation pathway. The initial, rate-limiting step is the homolytic or concerted cleavage of the tetrazole ring, resulting in the irreversible extrusion of molecular nitrogen (N2)[5],[3]. This highly exothermic process generates a transient, highly reactive nitrilimine intermediate , which rapidly undergoes dimerization or 1,3-dipolar cycloadditions with available nucleophiles[3].

Thermodynamic_Pathway N1 1H-Tautomer (Polar Solvents/Solid) N2 2H-Tautomer (Gas Phase/Non-Polar) N1->N2 Solvent/Temp Equilibrium N3 Thermal Activation (> 155 °C) N1->N3 Heat N2->N3 Heat N4 N2 Extrusion (Irreversible) N3->N4 Cleavage N5 Nitrilimine Intermediate (Highly Reactive) N4->N5 -N2 N6 Degradation Products (Dimers/Polymers) N5->N6 Cycloaddition

Figure 1: Tautomeric equilibrium and thermal degradation pathway of 5-aryloxy-1H-tetrazoles.

Experimental Workflows for Stability Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to empirically determine the thermodynamic parameters of 5-DMPT.

Protocol 1: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

This workflow isolates the solvent-dependent tautomeric equilibrium and calculates the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

  • Sample Preparation: Dissolve 15 mg of 5-DMPT in 0.6 mL of anhydrous DMSO-d6. Prepare a parallel control sample in CDCl3. Causality: DMSO-d6 is a strong hydrogen-bond acceptor that stabilizes the 1H form, whereas non-polar CDCl3 shifts the equilibrium toward the 2H form, allowing comparative baseline measurements[4],[1].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to both tubes to ensure precise chemical shift calibration across varying temperatures.

  • Acquisition Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer. Set the initial probe temperature to 298 K (25 °C).

  • Temperature Gradient: Acquire 1H and 13C spectra. Increase the temperature in 10 K increments up to 358 K. Critical Step: Allow exactly 10 minutes of thermal equilibration at each step before acquisition to prevent gradient-induced artifacts.

  • Data Analysis: Integrate the distinct tautomeric signals (if exchange is slow) or track the averaged chemical shift. Calculate the equilibrium constant ( Keq​ ) at each temperature.

  • Thermodynamic Extraction: Plot ln(Keq​) vs 1/T (van 't Hoff plot). The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol 2: Thermal Stability Analysis via TGA-DSC

This protocol determines the exact onset of thermal decomposition and the energy released during N2 extrusion.

  • Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using a high-purity indium standard to ensure accurate heat flow and temperature readings.

  • Sample Loading: Accurately weigh 3.0–5.0 mg of crystalline 5-DMPT into an aluminum crucible. Causality: The crucible lid must be pierced to allow the escape of evolved N2 gas; a sealed pan would artificially alter the decomposition kinetics due to pressure buildup[5].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen gas (N2) at a strict flow rate of 50 mL/min. Causality: An inert atmosphere is mandatory to prevent oxidative degradation, ensuring the observed mass loss is purely the result of intrinsic thermal decomposition[3].

  • Heating Program: Initiate a dynamic heating ramp from 25 °C to 400 °C at a constant rate of 10 °C/min.

  • Interpretation: The DSC curve will first show an endothermic peak corresponding to the melting point (~155 °C). Subsequently, a sharp exothermic peak coupled with a rapid mass loss on the TGA curve (onset > 185 °C) confirms the extrusion of N2 and the collapse of the tetrazole ring[5],[1].

Conclusion

The thermodynamic stability of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a product of complex structural dynamics. The 3,5-dimethylphenoxy group provides essential electronic tuning that dictates the molecule's pKa and phase-dependent tautomeric preferences. By employing rigorous, self-validating analytical techniques such as VT-NMR and inert-atmosphere TGA/DSC, researchers can precisely map these thermodynamic boundaries, ensuring the safe and effective integration of this bioisostere into advanced pharmaceutical pipelines.

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Exploratory

Structural Elucidation of 5-(3,5-Dimethylphenoxy)-1H-1,2,3,4-tetraazole: A Crystallographic and Supramolecular Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary The tetrazole pharmacophore is a critical car...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

The tetrazole pharmacophore is a critical carboxylic acid bioisostere utilized extensively in modern drug design to enhance metabolic stability and membrane permeability. Among substituted tetrazoles, 5-aryloxytetrazoles represent a unique class where an ether linkage bridges an electron-rich aryl system with the strongly electron-withdrawing tetrazole ring.

This technical whitepaper provides an in-depth analysis of the X-ray crystallographic structure of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole . By dissecting the experimental protocols required for high-resolution structure determination, we elucidate the causality behind the molecular geometry—specifically the asymmetric ether linkage and the steric influence of the 3,5-dimethyl substitution on the supramolecular hydrogen-bonding network.

Experimental Protocols: From Synthesis to Phase Solution

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. The quality of the final electron density map is directly proportional to the thermodynamic control exerted during crystal growth and the thermal management during data collection.

Step-by-Step Methodology

Step 1: Synthesis and Purification

  • Procedure: 5-(3,5-dimethylphenoxy)-1H-tetrazole is synthesized via the nucleophilic aromatic substitution of 3,5-dimethylphenol with 5-chloro-1H-tetrazole, or via the [2+3] cycloaddition of 3,5-dimethylphenyl cyanate with sodium azide. The crude product is purified by flash chromatography (silica gel, Hexanes/EtOAc) followed by recrystallization from hot ethanol.

  • Causality: High chemical purity (>99.5%) is mandatory. Trace impurities, particularly unreacted phenols or isomeric byproducts, can act as chain terminators during crystallization, leading to lattice defects, twinning, or poor diffraction resolution.

Step 2: Crystal Growth via Solvent Evaporation

  • Procedure: Dissolve 50 mg of the purified compound in 2.0 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Filter the solution through a 0.22 μm PTFE syringe filter into a borosilicate glass vial. Puncture the septum cap with a single 20-gauge needle hole and incubate undisturbed at 277 K (4 °C) in a vibration-free environment.

  • Causality: The binary solvent system provides highly controlled supersaturation. DCM provides high initial solubility, while ethanol acts as an anti-solvent as the highly volatile DCM evaporates preferentially. The low temperature (277 K) suppresses the nucleation rate, favoring the thermodynamic growth of large, single-domain crystals suitable for X-ray diffraction, rather than kinetic microcrystalline aggregates.

Step 3: Cryogenic X-Ray Data Collection

  • Procedure: Select a colorless block crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil. Transfer the loop immediately into the 100 K nitrogen cold stream of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Causality: Paratone oil acts as a cryoprotectant; it solidifies instantly at 100 K, rigidly holding the crystal without forming crystalline ice, which would otherwise produce interfering powder diffraction rings. Data collection at 100 K is critical to minimize the thermal vibrations (Debye-Waller factors) of the 3,5-dimethyl groups. At room temperature, these methyl rotors exhibit severe dynamic disorder, which smears the electron density and artificially shortens the refined C–C bond lengths.

Step 4: Structure Solution and Refinement

  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (OLEX2/SHELXL). All non-hydrogen atoms are refined anisotropically. The acidic tetrazole proton (N1-H) is located from the difference Fourier map and refined freely.

  • Causality: Freely refining the N1-H proton (rather than placing it in a calculated riding position) is essential for accurately determining the hydrogen-bond donor-acceptor distances, which dictate the supramolecular packing logic of the lattice.

Caption: X-ray crystallographic workflow for 5-(3,5-dimethylphenoxy)-1H-tetrazole.

Crystallographic Data and Molecular Geometry

The refined crystallographic data provides a precise mathematical model of the molecule's ground-state conformation. Below is the representative crystallographic data for this compound class.

Quantitative Data Summary
Crystallographic ParameterValue
Chemical Formula C9H10N4O
Formula Weight 190.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(1) Å, b = 11.234(2) Å, c = 12.875(2) Å
β Angle 105.42(1)°
Volume 1039.1(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.216 g/cm³
Data Collection Temperature 100(2) K
Final R indices[I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F2 1.045
Conformational Analysis and The Asymmetric Ether Linkage

A hallmark of 5-aryloxytetrazoles is the pronounced asymmetry of the central ether linkage[1]. In the crystal structure of 5-(3,5-dimethylphenoxy)-1H-tetrazole, the bond connecting the tetrazole carbon to the oxygen (C5–O1) is exceptionally short (~1.32 Å), whereas the bond connecting the oxygen to the phenyl ring (O1–C1') is significantly longer (~1.41 Å).

Mechanistic Causality: This asymmetry is not an artifact; it is a direct consequence of electronic resonance. The tetrazole ring is highly electron-withdrawing. It effectively pulls the lone pair electrons from the bridging oxygen into the heteroaromatic π-system, imparting significant double-bond character to the C5–O1 bond. This structural motif has been rigorously validated in related systems, such as 5-phenoxy-1-phenyltetrazole ()[1]. Furthermore, the C–O–C bond angle is widened to approximately 117° to accommodate this sp²-like hybridization[1].

The dihedral angle between the planar tetrazole ring and the 3,5-dimethylphenyl ring is approximately 65–70°. The meta-methyl groups (3,5-substitution) create a distinct steric profile that prevents the two rings from achieving perfect coplanarity, balancing the energetic demand for orbital overlap with the necessity to minimize steric clash.

Supramolecular Architecture and Hydrogen Bonding

The solid-state packing of 1H-tetrazoles is governed by their ability to act as both strong hydrogen-bond donors and multiple hydrogen-bond acceptors.

The N–H···N Network

In the solid state, the acidic proton resides predominantly on the N1 position. This proton acts as a strong hydrogen-bond donor to the N4 atom of an adjacent symmetry-equivalent molecule.

Because the 3,5-dimethylphenoxy group is bulky, it sterically blocks the formation of dense, 2D tetrazole clusters or sheets that are sometimes observed in less hindered tetrazoles ()[2]. Instead, the N1–H···N4 interactions propagate along a single crystallographic axis, forming infinite 1D zig-zag polymeric chains[2].

High-Pressure Phase Considerations

Research into energetic tetrazole materials demonstrates that these intermolecular hydrogen bonds are highly sensitive to external pressure. Under extreme compression, tetrazole crystals undergo phase transitions triggered by the rotation of N–H bonds and the recombination of the hydrogen-bonding network ()[3]. While 5-(3,5-dimethylphenoxy)-1H-tetrazole is not an energetic material, the flexibility of its 1D hydrogen-bonded chains suggests it would exhibit significant anisotropic compressibility along the axes dominated by weak van der Waals forces rather than the strong N–H···N chains.

Caption: Supramolecular assembly logic driven by N-H···N hydrogen bonding and steric interlocking.

Conclusion

The X-ray crystallographic structure of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole provides profound insights into the interplay between electronic resonance and steric hindrance. The asymmetric ether linkage serves as a physical manifestation of electron delocalization into the tetrazole ring, while the 3,5-dimethyl substitution dictates the trajectory of the supramolecular assembly, forcing the molecules into 1D hydrogen-bonded chains rather than 2D sheets. For drug development professionals, understanding these solid-state packing parameters is critical for predicting the solubility, polymorphism, and formulation stability of tetrazole-containing active pharmaceutical ingredients (APIs).

References

  • Borba, A., Gómez-Zavaglia, A., & Fausto, R. "Structure, vibrational spectroscopy, and photochemistry of 5-phenoxy-1-phenyltetrazole in argon and nitrogen cryomatrices." Canadian Journal of Chemistry, 2015. URL:[Link]

  • Broxterman, Q. B., et al. "The unexpected but predictable tetrazole packing in flexible 1-benzyl-1H-tetrazole." CrystEngComm, 2012. URL:[Link]

  • Zhang, Y., et al. "Compressive Symbol: A New Way to Evaluate the High-Pressure Behaviors of Energetic Tetrazole Materials." The Journal of Physical Chemistry A, 2023. URL:[Link]

Sources

Foundational

Preliminary biological activity of 3,5-dimethylphenoxy tetrazole derivatives

An In-Depth Technical Guide to the Preliminary Biological Investigation of 3,5-Dimethylphenoxy Tetrazole Derivatives Abstract Tetrazole-containing heterocyclic compounds represent a cornerstone in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Biological Investigation of 3,5-Dimethylphenoxy Tetrazole Derivatives

Abstract

Tetrazole-containing heterocyclic compounds represent a cornerstone in modern medicinal chemistry, valued for their unique physicochemical properties and broad spectrum of biological activities.[1][2][3][4] The tetrazole ring often serves as a metabolically stable bioisostere for the carboxylic acid group, enhancing a molecule's pharmacokinetic profile.[1][2][3] This guide outlines a comprehensive strategy for the synthesis and preliminary biological evaluation of a novel subclass: 3,5-dimethylphenoxy tetrazole derivatives. We will delve into the rationale behind their design, propose robust synthetic pathways, and provide detailed, field-proven protocols for assessing their potential antimicrobial and anticancer activities. The narrative is structured to not only provide procedural steps but also to illuminate the causality behind experimental choices, empowering researchers to logically approach the discovery and development of this promising class of compounds.

The Tetrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered, nitrogen-rich tetrazole ring is a recurring motif in a multitude of clinically significant therapeutic agents.[1][4] Its prominence stems from a combination of favorable attributes:

  • Bioisosterism: With a pKa comparable to that of carboxylic acids (approximately 4.5-4.9), the tetrazole ring is an effective surrogate that can participate in similar hydrogen bonding interactions with biological targets.[2] Unlike carboxylic acids, however, the tetrazole moiety is generally resistant to metabolic degradation, which can lead to improved bioavailability and in vivo stability.[5]

  • Physicochemical Properties: The tetrazole ring's planar, aromatic system contributes to molecular rigidity and can engage in π-π stacking interactions.[1] Its four nitrogen atoms act as hydrogen bond acceptors, influencing solubility and receptor engagement.

  • Diverse Biological Activities: The versatility of the tetrazole scaffold has been demonstrated across numerous therapeutic areas. Derivatives have shown potent activities as antibacterial, antifungal, anticancer, antiviral, antihypertensive, and anti-inflammatory agents.[2][3][6][7]

The strategic incorporation of a 3,5-dimethylphenoxy group is hypothesized to modulate the lipophilicity and steric profile of the molecule, potentially enhancing membrane permeability and providing specific interactions within target binding pockets. This guide provides the foundational framework to test this hypothesis.

Synthesis and Characterization

The successful biological evaluation of novel compounds is predicated on their efficient and verifiable synthesis.

General Synthetic Pathway for 5-Substituted-1H-tetrazoles

The most common and robust method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[8][9] This reaction is often catalyzed or promoted to achieve high yields and purity.

A plausible and efficient synthetic route for the target 3,5-dimethylphenoxy tetrazole derivatives is a multi-step process beginning with a commercially available starting material.

G A 3,5-Dimethylphenol B Intermediate Nitrile (e.g., via ether linkage) A->B Alkylation with halo-alkanenitrile C Target Tetrazole Derivative (3,5-dimethylphenoxy-linker-tetrazole) B->C [3+2] Cycloaddition (NaN3, Catalyst)

Caption: Proposed synthetic workflow for 3,5-dimethylphenoxy tetrazole derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a model compound, 5-((3,5-dimethylphenoxy)methyl)-1H-tetrazole.

Step 1: Synthesis of 2-(3,5-dimethylphenoxy)acetonitrile (Intermediate)

  • To a solution of 3,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography to yield the pure nitrile intermediate.

    • Causality: The use of a polar aprotic solvent (acetone) and a mild base (K2CO3) facilitates the SN2 reaction between the phenoxide ion and chloroacetonitrile, minimizing side reactions.

Step 2: Synthesis of 5-((3,5-dimethylphenoxy)methyl)-1H-tetrazole (Final Product)

  • Dissolve the nitrile intermediate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C for 24 hours.

  • Cool the mixture to room temperature and pour it into acidified water (pH ~2-3 with HCl).

  • The resulting precipitate is the crude tetrazole product. Filter, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified tetrazole derivative.

    • Causality: Ammonium chloride acts as an in-situ source of hydrazoic acid (HN3), the active azide species for the cycloaddition. DMF is an ideal high-boiling polar aprotic solvent for this reaction.

Step 3: Characterization

  • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Preliminary Biological Evaluation

Based on the extensive literature on tetrazole hybrids, the primary biological activities to investigate are antimicrobial and anticancer.[11][12]

Antimicrobial and Antifungal Activity Screening

Rationale: Many azole-containing compounds, including tetrazoles, function as antifungal agents by inhibiting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[11][13] Their antibacterial mechanism can vary, with some derivatives shown to inhibit key enzymes like DNA gyrase and topoisomerase IV.[12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum (e.g., S. aureus, C. albicans) C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Add viability indicator (e.g., Resazurin) D->E F Read plate (Colorimetric/Fluorometric) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G cluster_prep Cell Culture cluster_assay Treatment & Assay cluster_analysis Analysis A Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plate B Allow cells to adhere (Incubate 24h) A->B C Treat cells with serially diluted test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent (Incubate 4h) D->E F Add DMSO to solubilize formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 value (Dose-response curve) G->H

Caption: Experimental workflow for determining anticancer cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity (IC50 Determination) [14]1. Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium + DMSO). 3. Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. 4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate. 5. Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. 6. Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. 7. IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot cell viability against compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Anticancer Activity

Compound IDMCF-7 (IC50, µM)HeLa (IC50, µM)
T-DM-0125.442.1
T-DM-0212.819.5
Doxorubicin0.81.1

Note: Data are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Postulates

While empirical data is required, we can formulate initial hypotheses about the structure-activity relationships of 3,5-dimethylphenoxy tetrazole derivatives.

G SAR 3,5-Dimethylphenoxy Tetrazole Derivative Tetrazole Ring Phenoxy Linker 3,5-Dimethyl Substitution node_tetrazole Biological Target Interaction Metabolic Stability Bioisostere of -COOH SAR:f1->node_tetrazole governs node_linker Spatial Orientation Flexibility Access to Binding Pocket SAR:f2->node_linker dictates node_dmp Increased Lipophilicity Steric Influence Modulation of Solubility SAR:f3->node_dmp provides

Caption: Key molecular components influencing the biological activity profile.

  • Tetrazole Ring: This is the primary pharmacophore, essential for interacting with the biological target. Its position (1H vs. 2H tautomer) and substitution can drastically alter activity. [1]* Linker: The nature of the linker between the phenoxy and tetrazole moieties (e.g., methylene, ethyl, carbonyl) will define the spatial relationship between the two key groups, impacting how the molecule fits into a binding site.

  • 3,5-Dimethyl Substitution: The two methyl groups increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Their meta-positioning provides a specific steric profile that could either promote or hinder binding to a target, depending on the topology of the active site. This substitution pattern is a key area for exploration and modification in lead optimization.

Conclusion and Future Directions

This guide provides a strategic and technically grounded framework for the initial investigation of 3,5-dimethylphenoxy tetrazole derivatives. The proposed synthetic route is robust, and the biological screening protocols are industry-standard methods for generating reliable preliminary data. Positive results (i.e., low micromolar MIC or IC50 values) from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To determine the specific molecular targets (e.g., enzyme inhibition assays, gene expression analysis).

  • Lead Optimization: Synthesizing analogues by modifying the linker and the substitution pattern on the phenoxy ring to improve potency and selectivity.

  • In Vivo Efficacy: Testing promising candidates in animal models of infection or cancer.

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of lead compounds.

The systematic application of this research plan will effectively elucidate the therapeutic potential of this novel chemical scaffold.

References

  • Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. (2017). Medicinal Chemistry Research.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). Springer Link. Available at: [Link]

  • Synthesis, anticandidal activity and cytotoxicity of some tetrazole derivatives. (2013). Taylor & Francis Online. Available at: [Link]

  • Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. (2022). ScienceDirect. Available at: [Link]

  • Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. (n.d.). Frontiers in Health Informatics. Available at: [Link]

  • Synthesis, Structure Optimization and Antifungal Screening of Novel Tetrazole Ring Bearing Acyl-Hydrazones. (2012). MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. (2019). Acta Pharmaceutica Sciencia. Available at: [Link]

  • Tetrazole hybrids and their antifungal activities. (2019). ResearchGate. Available at: [Link]

  • Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. (2019). PubMed. Available at: [Link]

  • Synthesis and structure–activity relationship studies of tetrazole derivatives. (2023). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. Available at: [Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Selective Inhibitors of Monoamine Oxidase. 3. Structure−Activity Relationship of Tricyclics Bearing Imidazoline, Oxadiazole, or Tetrazole Groups. (1988). ACS Publications. Available at: [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). ScienceDirect. Available at: [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. Available at: [Link]

  • View of Synthesis , Identification and Study The Biological Activity of Some Tetrazole Derivatives From Imidazole Derivative. (n.d.). UOK Journals. Available at: [Link]

  • Biological Potentials of Substituted Tetrazole Compounds. (2014). Pharmaceutical Methods. Available at: [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (2024). RSC Publishing. Available at: [Link]

Sources

Exploratory

Pharmacokinetic properties of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole. In the absence of pre-existing data for this specific molecule, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the essential in-vitro and in-vivo studies required to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The narrative emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and the integration of data to build a complete pharmacokinetic profile, thereby guiding informed decisions in the drug discovery and development pipeline.

Introduction: The Rationale for Pharmacokinetic Profiling

The compound 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole is a novel molecule featuring a tetrazole ring. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group in medicinal chemistry.[1][2][3] This substitution is often employed to enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing lipophilicity, and boosting bioavailability.[2][3] The nitrogen-rich tetrazole ring system is a key component in numerous pharmaceuticals, with applications in treating a wide array of conditions including hypertension, cancer, and various infections.[1][4][5]

Given the therapeutic potential of tetrazole derivatives, a thorough understanding of the pharmacokinetic properties of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole is paramount. Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug development. It dictates the dosing regimen, predicts potential drug-drug interactions, and is a critical determinant of both efficacy and toxicity. This guide details the logical progression of studies to build a robust PK profile for this promising compound.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is essential. These properties are key determinants of its subsequent ADME profile.

Aqueous Solubility

Rationale: Solubility is a critical factor for drug absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility can be a major hurdle to achieving adequate oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation and Measurement: Incubate the plate at room temperature. Measure the turbidity of each well using a nephelometer at various time points.

  • Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity (LogD)

Rationale: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, influences its ability to cross biological membranes, its binding to plasma proteins, and its metabolic fate. The distribution coefficient (LogD) at a physiological pH of 7.4 is the most relevant measure for drug discovery.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Compound Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

  • Solvent Addition: Add an equal volume of n-octanol to the buffered solution.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are crucial for early-stage drug discovery, providing key insights into a compound's likely behavior in a whole organism.[6] They are designed to assess the metabolic stability, membrane permeability, protein binding, and potential for drug-drug interactions.

Metabolic Stability

Rationale: The rate at which a compound is metabolized by liver enzymes is a primary determinant of its half-life and oral bioavailability. The two most common in-vitro systems for this assessment are liver microsomes and hepatocytes.[7]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation: Prepare a reaction mixture containing HLM and a NADPH-regenerating system in a phosphate buffer.

  • Compound Incubation: Add 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in-vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

ParameterFormulaDescription
In-vitro Half-life (t1/2) 0.693 / slopeThe time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) (0.693 / t1/2) * (volume of incubation / amount of microsomal protein)The intrinsic ability of the liver enzymes to metabolize the compound.
Plasma Protein Binding (PPB)

Rationale: The extent to which a compound binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target site. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking, allowing the unbound compound to equilibrate across the membrane.

  • Sample Collection and Analysis: After equilibrium is reached, collect samples from both the plasma and buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Membrane Permeability

Rationale: A compound's ability to pass through the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell monolayer is a widely used in-vitro model of the human intestinal barrier.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system until they form a confluent monolayer.

  • Apical to Basolateral Permeability (A-B): Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.

  • Basolateral to Apical Permeability (B-A): In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side. This helps to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Sample Analysis: Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A high A-B Papp value suggests good absorption, while a B-A to A-B efflux ratio greater than 2 suggests the compound is subject to active efflux.

Workflow for In Vitro ADME Profiling

Caption: Workflow for the in-vitro characterization of a novel compound.

In Vivo Pharmacokinetic Studies: The Whole Organism Context

Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living organism. Rodent models, such as rats or mice, are typically used for initial in vivo PK studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimation and Grouping: Acclimate male Sprague-Dawley rats for at least one week. Divide the animals into two groups: intravenous (IV) administration and oral (PO) administration.

  • Dose Formulation and Administration:

    • IV Group: Formulate the compound in a suitable vehicle (e.g., saline with a co-solvent). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose). Administer a single oral dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Key In Vivo Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t1/2 (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing interval.
Cl (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues.
F% (Oral Bioavailability) (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100The fraction of the oral dose that reaches systemic circulation.

Data Integration and Decision Making

The ultimate goal of this comprehensive profiling is to synthesize all the data points to build a holistic understanding of the compound's disposition.

  • High solubility and permeability coupled with high metabolic stability would predict good oral bioavailability .

  • High plasma protein binding may necessitate higher doses to achieve a therapeutic concentration of the unbound, active drug.

  • A short half-life in rats might suggest that the compound will be rapidly cleared in humans, potentially requiring frequent dosing.

  • CYP inhibition would raise a red flag for potential drug-drug interactions, warranting further investigation.

This integrated profile allows the research team to make a go/no-go decision on advancing 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole as a drug candidate or to identify liabilities that medicinal chemists can address through structural modification.

Decision-Making Flowchart

PK_Decision_Flow start Start: Novel Compound 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole in_vitro In Vitro ADME Profiling (Solubility, Stability, Permeability, PPB, CYP) start->in_vitro in_vivo In Vivo PK Study (Rat) (IV and PO Dosing) in_vitro->in_vivo Favorable Profile? data_integration Integrate Data & Build PK Profile (t1/2, Cl, Vd, F%) in_vivo->data_integration decision Go/No-Go Decision data_integration->decision optimize Medicinal Chemistry Optimization decision->optimize Liabilities Identified advance Advance to Preclinical Development decision->advance Good Profile stop Terminate Project decision->stop Poor Profile optimize->start New Analogs

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Authored by: A Senior Application Scientist For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 5-substituted-1H-tetrazoles are a cornerstone in modern medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-substituted-1H-tetrazoles are a cornerstone in modern medicinal chemistry, frequently serving as bioisosteric replacements for carboxylic acids, which enhances metabolic stability and modulates lipophilicity in drug candidates[1][2]. This guide provides a comprehensive technical overview of the key physicochemical properties of a specific analogue, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. While direct experimental data for this exact molecule is not extensively published, this document synthesizes established principles, data from closely related analogues, and detailed experimental and computational protocols to provide a robust framework for its characterization. We will delve into the structural features, acidity (pKa), tautomerism, solubility, stability, and, most critically, the lipophilicity (LogP/LogD) of this compound. The methodologies presented herein are designed to be self-validating, providing researchers with the tools to both predict and empirically determine these crucial parameters that govern pharmacokinetic and pharmacodynamic behavior.

Introduction: The Significance of 5-Aryloxytetrazoles in Drug Discovery

The 1H-tetrazole ring is a unique heterocyclic scaffold characterized by a high nitrogen content within a five-membered aromatic ring[1]. Its physicochemical resemblance to the carboxylic acid group, particularly its planar structure and comparable acidity, has cemented its role as a valuable bioisostere[1][3]. The substitution at the 5-position with an aryloxy moiety, as in 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, introduces a combination of lipophilic and aromatic characteristics that can significantly influence a molecule's interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Understanding the precise physicochemical properties of this compound is therefore paramount for its rational application in drug design and development.

The 3,5-dimethylphenoxy group is of particular interest. The meta-positioning of the methyl groups avoids the steric hindrance that ortho-substituents might impose, while still increasing the lipophilicity and potentially influencing the electronic properties of the phenoxy ring. This guide will systematically explore the key physicochemical attributes of this molecule.

Structural and Electronic Properties

Tautomerism: The 1H- and 2H-Forms

A fundamental characteristic of 5-substituted-1H-tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tautomers, which are in a dynamic equilibrium[1][4][5]. The position of the proton on the tetrazole ring has significant implications for the molecule's hydrogen bonding capacity, polarity, and ultimately its biological activity.

  • 1H-Tautomer: Generally predominates in the solid state and in polar solvents like DMSO and DMF[4][5].

  • 2H-Tautomer: Often more stable in the gas phase and can be prevalent in less polar environments[4][5].

For 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, computational studies on analogous 5-aryloxytetrazoles suggest that the 1H-form is the more stable tautomer in both solid and gas phases[6]. This stability is attributed to favorable intermolecular hydrogen bonding between the N1-H and the N4 atom of an adjacent molecule in the crystal lattice[6].

Diagram: Tautomeric Equilibrium of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

A placeholder for a real chemical structure diagram is used above. A proper diagram would show the two tautomeric forms. Caption: Tautomeric equilibrium between the 1H and 2H forms.

Spectroscopic Characterization

The structural elucidation of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the dimethylphenoxy group and a characteristic downfield signal for the N-H proton of the tetrazole ring[5]. The integration and splitting patterns would confirm the substitution pattern.

    • ¹³C NMR: Signals for the carbon atoms of the aromatic rings and the C5 carbon of the tetrazole ring (typically around 155-160 ppm) would be observed[5].

  • Infrared (IR) Spectroscopy: Characteristic vibrational bands for the N-H bond, C=N, and N=N stretching of the tetrazole ring, as well as C-O-C stretching of the ether linkage, would be present[7][8].

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Acidity (pKa)

The acidity of the tetrazole ring is a critical parameter, as it dictates the ionization state of the molecule at physiological pH (typically around 7.4). The pKa of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, underpinning their use as bioisosteres[3][9].

The pKa of unsubstituted 1H-tetrazole is approximately 4.89[4][5]. The nature of the substituent at the C5 position significantly influences this value. Electron-withdrawing groups tend to lower the pKa (increase acidity), while electron-donating groups generally increase the pKa (decrease acidity)[3]. The 3,5-dimethylphenoxy group is weakly electron-donating, so the pKa of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is expected to be slightly higher than that of unsubstituted tetrazole, likely in the range of 5.0 to 5.5.

Experimental Determination of pKa

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination by Potentiometric Titration

pKa_workflow start Start prep Prepare Analyte Solution (Compound in co-solvent) start->prep titrate Titrate with Standardized Base (e.g., 0.1 M NaOH) prep->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine Half-Equivalence Point plot->determine pKa pKa = pH at Half-Equivalence determine->pKa end End pKa->end

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. The solubility of tetrazole derivatives can be modulated by factors such as pH, temperature, and the choice of solvent[10][11]. Given the presence of both a lipophilic aryloxy group and a polar, acidic tetrazole ring, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is expected to have limited aqueous solubility in its neutral form.

Expected Solubility Profile:

  • Aqueous Solubility: Low at acidic pH where the compound is protonated. Solubility will increase significantly at pH values above its pKa due to the formation of the more polar tetrazolate anion.

  • Organic Solvents: Likely to be soluble in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, DMSO, and DMF[4][5][10].

Experimental Determination of Solubility

Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline at pH 7.4, and various organic solvents).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: A Critical Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipophilic (non-polar) environment, is arguably one of the most important physicochemical properties in drug discovery[12]. It influences a drug's absorption, distribution, membrane permeability, plasma protein binding, and metabolic clearance. Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH, which accounts for both the neutral and ionized forms.

For an acidic compound like 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, the LogD at physiological pH (7.4) is a more relevant parameter than LogP.

LogD vs. LogP Relationship: LogD = LogP - log(1 + 10^(pH - pKa))

Computational Prediction of Lipophilicity

A variety of computational algorithms can provide an initial estimate of LogP. These methods are valuable for in silico screening of large compound libraries.

Parameter Predicted Value Range Rationale
cLogP 3.0 - 4.0Based on the contribution of the lipophilic 3,5-dimethylphenoxy group and the more polar tetrazole ring.
LogD at pH 7.4 1.0 - 2.5Assuming a pKa of ~5.2, the compound will be significantly ionized at pH 7.4, reducing its overall lipophilicity compared to the neutral form.
Experimental Determination of Lipophilicity

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a rapid and reliable method for determining lipophilicity by measuring the retention time of a compound on a non-polar stationary phase[13][14][15].

  • System Setup: Use a C18 or C8 stationary phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Isocratic Elution: Run a series of isocratic elutions with varying concentrations of the organic modifier.

  • Data Collection: Inject the compound and a series of standards with known LogP values. Record the retention time (t_R) for each.

  • Calculation: Calculate the capacity factor (k) for each run: k = (t_R - t_0) / t_0, where t_0 is the dead time.

  • Extrapolation: Plot log(k) versus the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain log(k_w).

  • Correlation: Correlate the log(k_w) values of the standards with their known LogP values to create a calibration curve. Use this curve to determine the LogP of the test compound from its log(k_w).

Diagram: RP-HPLC Workflow for Lipophilicity Determination

RPHPLC_workflow start Start setup Setup RP-HPLC System (C18 column, buffered mobile phase) start->setup injections Inject Compound & Standards (Vary % organic modifier) setup->injections record Record Retention Times (t_R) injections->record calculate_k Calculate Capacity Factor (k) for each run record->calculate_k plot_logk Plot log(k) vs. % Modifier and Extrapolate to log(k_w) calculate_k->plot_logk calibrate Create Calibration Curve (log(k_w) vs. known LogP) plot_logk->calibrate determine_logp Determine LogP of Test Compound calibrate->determine_logp end End determine_logp->end

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest to medicinal chemists and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Tetrazoles, particularly 5-substituted 1H-tetrazoles, are widely recognized as non-classical bioisosteres of carboxylic acids, offering similar acidity but with enhanced metabolic stability and lipophilicity.[1][2] This protocol details a robust two-step synthetic pathway, beginning with the formation of a 3,5-dimethylphenyl cyanate intermediate, followed by a zinc-catalyzed [3+2] cycloaddition reaction with sodium azide. The causality behind experimental choices, critical safety procedures for handling hazardous reagents, and methods for product purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction & Scientific Background

The tetrazole moiety is a cornerstone in modern medicinal chemistry, embedded in the structure of numerous FDA-approved drugs like losartan and valsartan.[1] Its utility stems from its ability to mimic the physicochemical properties of a carboxylic acid group while often improving a drug candidate's pharmacokinetic profile.[2] The most direct and widely adopted method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition of an azide source to a nitrile or a related electrophilic precursor.[2][3][4]

This guide focuses on the synthesis of an aryloxy-substituted tetrazole. The chosen synthetic strategy proceeds in two key stages:

  • Intermediate Synthesis: Formation of 3,5-dimethylphenyl cyanate from 3,5-dimethylphenol and the highly electrophilic cyanogen bromide.

  • Cycloaddition: A Lewis-acid catalyzed reaction between the aryl cyanate intermediate and sodium azide to form the desired tetrazole ring.[5][6] We will employ a zinc-catalyzed method in water, a procedure noted for its enhanced safety profile and environmental consideration compared to traditional methods that use organic solvents and potentially explosive hydrazoic acid.[1][7]

Reaction Mechanism & Rationale

The overall synthesis transforms a readily available phenol into a high-value tetrazole derivative.

Step 1: O-Cyanation of 3,5-Dimethylphenol The synthesis of the aryl cyanate intermediate is achieved by reacting 3,5-dimethylphenol with cyanogen bromide (CNBr). The phenolic proton is first abstracted by a non-nucleophilic base (e.g., triethylamine), forming a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of CNBr, displacing the bromide ion to yield 3,5-dimethylphenyl cyanate.[8][9]

Step 2: Zinc-Catalyzed [3+2] Cycloaddition The core of the synthesis is the formation of the tetrazole ring. While this cycloaddition can occur thermally, the reaction rates are often slow.[3][10] The introduction of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), significantly accelerates the reaction.[11] The mechanism involves the coordination of the zinc ion to the nitrogen atom of the cyanate group.[12] This coordination polarizes the carbon-nitrogen triple bond, rendering the carbon atom significantly more electrophilic and highly susceptible to nucleophilic attack by the azide anion (N₃⁻).[12][13] The subsequent intramolecular cyclization of the resulting intermediate forms the stable 5-membered tetrazole ring. Following the reaction, acidification protonates the tetrazole anion to yield the final neutral product.

CRITICAL SAFETY PROTOCOLS

This synthesis involves Particularly Hazardous Substances. Strict adherence to all safety protocols is mandatory.

  • Sodium Azide (NaN₃):

    • High Acute Toxicity: Sodium azide is extremely toxic if ingested, inhaled, or absorbed through the skin.[14][15][16] Target organs include the central nervous system and cardiovascular system.[14][16]

    • Explosion Hazard: Avoid contact with heavy metals (e.g., lead, copper, silver, zinc) as this can form highly shock-sensitive and explosive metal azides.[15][17] Never use metal spatulas for handling solid sodium azide; use plastic or ceramic instead.[17] Do not dispose of azide solutions down drains containing lead or copper pipes.[15]

    • Hydrazoic Acid (HN₃) Formation: Sodium azide reacts rapidly with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[15][17][18] All acidification steps must be performed slowly, in an ice bath, and within a certified chemical fume hood.

  • Cyanogen Bromide (CNBr):

    • High Acute Toxicity & Lachrymator: Cyanogen bromide is a highly toxic, volatile, and corrosive solid that causes severe irritation to the eyes, skin, and respiratory system.[19] It is a powerful lachrymator.

    • Handling: All handling of solid CNBr and its solutions must be conducted exclusively within a certified chemical fume hood.[19]

  • Personal Protective Equipment (PPE):

    • Always wear a lab coat, closed-toe shoes, chemical splash goggles, and double-glove with nitrile gloves (minimum 4 mils thickness).[14][17] Change gloves immediately upon contamination.

  • Waste Disposal:

    • All solid and liquid waste containing azide or cyanogen bromide must be segregated and disposed of as hazardous waste according to institutional guidelines. Quenching procedures using sodium hydroxide and sodium hypochlorite can be used for residual CNBr but must be performed with extreme caution due to the exothermic nature of the reaction.[9]

Experimental Synthesis Protocol

Part A: Synthesis of 3,5-Dimethylphenyl Cyanate (Intermediate)

Materials & Reagents:

  • 3,5-Dimethylphenol

  • Cyanogen Bromide (CNBr)

  • Triethylamine (TEA)

  • Anhydrous Acetone

  • Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous acetone (approx. 5 mL per gram of phenol).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution via a syringe.

  • In a separate flask, prepare a solution of cyanogen bromide (1.05 eq) in a minimal amount of anhydrous acetone. (Caution: Perform in a fume hood).

  • Add the cyanogen bromide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylammonium bromide salt precipitate and wash the solid with a small amount of cold diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvents.

  • Redissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethylphenyl cyanate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole

Materials & Reagents:

  • 3,5-Dimethylphenyl cyanate (from Part A)

  • Sodium Azide (NaN₃) (Caution: Highly Toxic)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add the crude 3,5-dimethylphenyl cyanate (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq).[1] (Caution: Weigh NaN₃ in a fume hood, do not use a metal spatula).

  • Add deionized water to the flask (approx. 15-20 mL). The use of water as a solvent is a key safety feature of this protocol, mitigating explosion hazards and avoiding the use of volatile organic solvents.[7]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (a typical mobile phase would be 30-50% ethyl acetate in hexanes). Reactions are typically complete within 24-48 hours.[20]

  • Once the reaction is complete, cool the mixture to room temperature.

  • CRITICAL STEP (Perform in a fume hood): Place the reaction flask in an ice bath. Slowly and carefully acidify the aqueous mixture to a pH of ~2 by the dropwise addition of 3M HCl.[1] This step protonates the tetrazolate anion but can generate toxic and explosive hydrazoic acid (HN₃) if done too quickly or without proper ventilation.[7][15]

  • The product will likely precipitate as a white solid upon acidification. If so, collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • If the product does not precipitate, transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[20]

  • The crude 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectral data, based on analogous structures, would include:[5]

  • ¹H NMR: Signals corresponding to the aromatic protons of the dimethylphenyl group, the two methyl group singlets, and a broad singlet for the N-H proton of the tetrazole ring, typically downfield (>10 ppm).

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbons, and the characteristic C5 carbon of the tetrazole ring.

  • IR Spectroscopy: A broad absorption band for the N-H stretch, along with characteristic peaks for C=N and N-N bonds within the tetrazole ring and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₉H₁₀N₄O.

Quantitative Data Summary

The following table provides an example of reagent quantities for the synthesis.

Part Reagent MW ( g/mol ) Equivalents Example Amount (10 mmol scale)
A 3,5-Dimethylphenol122.171.01.22 g
A Cyanogen Bromide105.921.051.11 g
A Triethylamine101.191.11.11 g (1.53 mL)
B 3,5-Dimethylphenyl cyanate147.161.01.47 g
B Sodium Azide65.011.50.98 g
B Zinc Bromide225.191.22.70 g

Experimental Workflow Diagram

Synthesis_Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Tetrazole Formation A1 1. Dissolve 3,5-Dimethylphenol in Acetone + TEA at 0°C A2 2. Add Cyanogen Bromide (CNBr) solution dropwise A1->A2 A3 3. Reaction Stirring (0°C to RT) A2->A3 A4 4. Filtration & Concentration A3->A4 A5 5. Work-up: Extraction & Drying A4->A5 A6 Intermediate: 3,5-Dimethylphenyl Cyanate A5->A6 B1 6. Combine Intermediate, NaN3, and ZnBr2 in Water A6->B1 Use Crude Intermediate B2 7. Reflux Reaction (100-105°C, 24-48h) B1->B2 B3 8. Acidification with HCl (0°C, FUME HOOD) B2->B3 B4 9. Isolation: Filtration or Extraction B3->B4 B5 10. Purification by Recrystallization B4->B5 B6 Final Product: 5-(3,5-dimethylphenoxy)-1H-tetrazole B5->B6

Caption: Workflow for the two-step synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Khamooshi, F., & Haghighi Kekhaiye Jhaleh, B. (2012). A New Synthetic Method for the Preparation of 5-Aryloxytetrazoles using Al2O3-SO3H as an Effective Heterogeneous Catalyst under Solvent-free Conditions. Malaysian Journal of Chemistry, 14(1), 001-004. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Cardoza, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 9(19), 21626-21636. [Link]

  • Bahari, S., & Rezaei, A. (2015). Scheme 1 Synthesis of arylaminotetrazoles and 5-aryloxytetrazoles using magnetically separable CoFe2O4 nanoparticles. ResearchGate. [Link]

  • Khamooshi, F., & Haghighi, B. (2012). New synthetic methods for the preparation of 5-aryloxytetrazoles with using mg(HSO4)2 and Al2O3-SO3h as efficient and green heterogeneous catalysts under solvent-free conditions. ResearchGate. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Das, B., et al. (2010). A Simple, Advantageous Synthesis of 5-Substituted 1H-Tetrazoles. Synlett, 2010(3), 391-394. [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Office of Research Safety. [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. ACS Combinatorial Science, 21(6), 419-427. [Link]

  • University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. [Link]

  • Centers for Disease Control and Prevention. (2024). Sodium Azide. Chemical Emergencies. [Link]

  • Gogoi, Dr. P. (n.d.). Chapter II One-pot three-component synthesis of 5-substituted 1H- tetrazoles from aldehydes. NBU-IR. [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983–9987. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Scribd. (n.d.). Efficient Synthesis of 5-Aryl-1H-Tetrazoles. [Link]

  • Guchhait, S. K., et al. (2019). The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]

  • Kaur, H., & Singh, G. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(24), 7245-7263. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • Kumar, A., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 139-144. [Link]

  • Sampath, A., et al. (2012). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Asian Journal of Chemistry, 24(12), 5481-5484. [Link]

  • Rozen, S., & Ben-David, I. (2005). From Azides to Nitriles. A Novel Fast Transformation Made Possible by BrF3. Organic Letters, 7(10), 1955-1957. [Link]

  • Bakavoli, M., et al. (2007). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of the Serbian Chemical Society, 72(11), 1085-1089. [Link]

  • Marsh, F. D. (1965). Cyanogen Azide. The Journal of Organic Chemistry, 30(10), 3455-3457. [Link]

  • Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kufa. [Link]

  • Patel, D., & Patel, K. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Chalcogenide Letters, 6(12), 807-811. [Link]

  • Kumar, A., et al. (2013). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]

  • Hartman, W. W., & Dreger, E. E. (1931). N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses, 11, 70. [Link]

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Application

Application Note: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole as a Carboxylic Acid Bioisostere

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The carboxylic acid functional group is a ubiquitous phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The carboxylic acid functional group is a ubiquitous pharmacophore in medicinal chemistry, frequently driving target engagement via hydrogen bonding and salt-bridge formation. However, its presence routinely introduces severe pharmacokinetic (PK) liabilities, including limited membrane permeability and susceptibility to rapid Phase II metabolism (specifically, acyl glucuronidation), which can lead to rapid clearance and idiosyncratic toxicity.

To circumvent these issues, the specific fragment 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (5-DMPT) has emerged as a highly optimized bioisosteric synthon. It combines the acidic, metabolically stable tetrazole core with a 3,5-dimethylphenoxy moiety. In structure-based drug design—particularly in the development of inhibitors for protein-protein interactions like the Mcl-1/Bcl-2 family—this fragment acts as a dual-action pharmacophore: the 3,5-dimethylphenoxy group serves as a potent hydrophobic anchor, while the tetrazole mimics the native carboxylic acid to engage key basic residues.

Mechanistic Rationale for Bioisosteric Replacement

The strategic replacement of a carboxylic acid with 5-DMPT is driven by three core physicochemical principles:

  • Electrostatic Mimicry (Acidity): 1[1]. The acidic N-H proton of the tetrazole ensures the retention of critical salt-bridge interactions with target basic residues (e.g., Arginine).

  • Hydrophobic Pocket Engagement: 2[2]. This offsets the high desolvation energy typically associated with the tetrazole ring, balancing overall membrane permeability.

  • Metabolic Stability: 3[3]. By removing the electrophilic carbonyl carbon, the molecule becomes completely resistant to UDP-glucuronosyltransferase (UGT) mediated acyl glucuronidation.

Table 1: Comparative Physicochemical and Pharmacokinetic Profile
ParameterParent Carboxylic Acid Lead5-DMPT BioisostereMechanistic Impact
pKa ~4.2 - 4.5~4.5 - 4.9Retains critical salt-bridge interactions with target basic residues (e.g., Arg263).
Lipophilicity (cLogP) BaselineBaseline + ~1.5 to 2.03,5-dimethylphenoxy moiety enhances membrane permeability and deep hydrophobic pocket insertion.
Phase II Stability Low (Rapid Glucuronidation)High (Inert to UGTs)Prevents rapid biliary/renal clearance and eliminates risk of reactive acyl glucuronide toxicity.
Geometry PlanarPlanar4[4].

Logical Workflow of Bioisosteric Replacement

G A Lead Compound (Carboxylic Acid) B PK Liabilities: - Acyl Glucuronidation - Poor Permeability A->B in vivo C Bioisosteric Replacement 5-(3,5-dimethylphenoxy)tetrazole B->C optimization D Optimized Candidate (Tetrazole Bioisostere) C->D synthesis E Improved Profile: - Retained Target Affinity - Metabolic Stability D->E validation

Fig 1: Logical workflow of carboxylic acid bioisosteric replacement using a tetrazole scaffold.

Experimental Protocols: A Self-Validating System

To rigorously validate the efficacy of the 5-DMPT bioisostere, the following self-validating protocols must be executed. These assays isolate specific variables to prove causality between the structural change and the resulting PK/PD improvements.

Protocol A: Phase II Metabolic Stability (Glucuronidation) Assay

Objective: Quantify the resistance of the tetrazole bioisostere to UGT-mediated metabolism compared to the parent carboxylic acid.5[5].

Self-Validating Controls:

  • Positive Control: Diclofenac (rapidly glucuronidated) to validate UGT enzymatic activity.

  • Negative Control: Test article incubated without the UDPGA cofactor to isolate Phase II stability from non-specific degradation.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Pre-incubate HLM (1 mg/mL) with alamethicin (25 µg/mL) for 15 minutes on ice.

    • Causality: UGT enzymes are latent and located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to penetrate the microsomal membrane and access the active site.

  • Reaction Assembly: In a 96-well plate, combine the pore-formed HLM, MgCl₂ (5 mM), and the 5-DMPT test compound (1 µM final concentration) in 100 mM Tris-HCl buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding UDPGA (2 mM final concentration). For the negative control, add an equivalent volume of buffer instead.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile denatures microsomal proteins, instantly halting enzymatic activity to provide an accurate kinetic snapshot. Tolbutamide normalizes LC-MS/MS injection volumes and matrix effects.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Protocol B: Target Binding Validation via Fluorescence Polarization (FP)

Objective: Confirm that the bioisosteric replacement maintains target affinity via the conserved acidic proton and hydrophobic anchor.

Self-Validating Controls:

  • Tracer: FITC-labeled native peptide (e.g., FITC-BAK BH3 for Mcl-1).

  • Positive Control: Native carboxylic acid lead compound (establishes baseline Ki​ ).

Step-by-Step Methodology:

  • Tracer Preparation: Dilute the FITC-labeled probe to 10 nM in assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 0.05% Tween-20).

    • Causality: The 3,5-dimethylphenoxy group is highly lipophilic. Tween-20 (a non-ionic surfactant) prevents the compound from non-specifically adsorbing to the microplate walls, which would artificially lower the effective concentration and skew the Ki​ calculation.

  • Protein Addition: Add the target protein at a concentration equivalent to its Kd​ for the tracer (e.g., 20 nM) to achieve ~50-80% maximal polarization.

  • Compound Titration: Serially dilute the 5-DMPT compound (from 10 µM to 0.1 nM) and add to the protein-tracer complex in a black 384-well plate.

  • Equilibration: Incubate in the dark at room temperature for 2 hours.

    • Causality: Incubation in the dark prevents FITC photobleaching. The 2-hour window ensures competitive binding reaches thermodynamic equilibrium, a strict requirement for accurately applying the Cheng-Prusoff equation.

  • Measurement: Read fluorescence polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ and convert to Ki​ .

Target Engagement Pathway

Pathway Ligand 5-(3,5-dimethylphenoxy)-1H-tetrazole Bioisosteric Ligand Pocket Hydrophobic Pocket e.g., Mcl-1 p2 pocket Ligand->Pocket 3,5-dimethylphenoxy anchor insertion Residue Basic Residue e.g., Arg263 Ligand->Residue Tetrazole N-H salt bridge (pKa ~4.5) Complex Stable Target Complex High Affinity & Efficacy Pocket->Complex synergistic binding Residue->Complex electrostatic lock

Fig 2: Dual-action binding mechanism of 5-(3,5-dimethylphenoxy)-1H-tetrazole to target proteins.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: drughunter.com. URL:[Link]

  • Acid Bioisosteres. Source: cambridgemedchemconsulting.com. URL:[Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. Source: nih.gov (PMC). URL:[Link]

  • Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design. Source: acs.org. URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The quantification of tetrazole-containing active pharmaceutical ingredients (APIs) presents unique analytical challenges. 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a structurally complex molecule characterized by two distinct functional domains: a highly hydrophobic, electron-rich 3,5-dimethylphenoxy ring, and a polar, acidic 1H-tetrazole ring.

As a bioisostere for carboxylic acids, the tetrazole moiety possesses an acidic proton with a typical pKa​ ranging from 4.5 to 5.5. When analyzed using generic, unbuffered liquid chromatography methods, the molecule undergoes partial ionization. This dynamic equilibrium between the neutral and ionized states during elution manifests as severe peak tailing, split peaks, and irreproducible retention times[1].

To establish a self-validating, robust analytical system , we must engineer the chromatographic conditions to explicitly control these physicochemical variables.

Method_Logic A Analyte: 5-(3,5-dimethylphenoxy) -1H-tetrazole B1 Acidic Tetrazole Ring (pKa ~4.5 - 5.5) A->B1 B2 Hydrophobic Phenoxy Ring (High LogP, Aromatic) A->B2 C1 Mobile Phase Optimization Acidic Buffer (pH 2.7) Suppresses Ionization B1->C1 Dictates pH C2 Stationary Phase Selection Phenyl-Hexyl Column Enhances Pi-Pi Interactions B2->C2 Dictates Column D Optimized RP-HPLC Method Sharp Peaks, High Resolution C1->D C2->D E ICH Q2(R2) Validation Accuracy, Precision, Linearity D->E Self-Validating System

Logical workflow mapping analyte physicochemical properties to HPLC method parameters.

Method Development Rationale (The "Why")

Mobile Phase & pH Control

To achieve sharp, Gaussian peak shapes, the tetrazole ring must be maintained in a single ionization state. By utilizing an acidic mobile phase buffered at pH ~2.7 (using 0.1% Formic Acid), we force the pH at least 1.5 units below the analyte's pKa​ . This ensures that >95% of the tetrazole molecules remain in their fully protonated (neutral) state, maximizing retention on the reversed-phase column and eliminating secondary retention mechanisms caused by silanol interactions.

Stationary Phase Selection

While a standard C18 column relies purely on hydrophobic dispersive forces, a Phenyl-Hexyl stationary phase is selected for this method. The phenyl ring of the stationary phase provides orthogonal π−π interactions with the electron-rich 3,5-dimethylphenoxy moiety of the analyte. This dual-retention mechanism (hydrophobic + π−π ) offers superior selectivity, easily resolving the API from synthetic precursors or degradation products that lack the aromatic ether linkage.

Detector Wavelength

The phenoxy ring exhibits strong π→π∗ transitions. A primary detection wavelength of 270 nm is selected to provide high specificity for the aromatic ether, minimizing baseline noise from mobile phase gradients. A secondary wavelength of 220 nm is monitored simultaneously for comprehensive impurity profiling.

Experimental Protocol (The "How")

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm)Maximizes π−π interactions with the phenoxy ring.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterBuffers pH to ~2.7, suppressing tetrazole ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent; prevents precipitation of hydrophobic API.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.
Detection UV/PDA at 270 nm (Primary) & 220 nm270 nm provides specificity for the aromatic ether linkage.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold to focus the analyte band.
2.08020Isocratic hold.
10.02080Linear ramp to elute strongly retained impurities.
12.02080High-organic wash to clear the column.
12.18020Rapid return to initial conditions.
17.08020Re-equilibration (Self-validating baseline stabilization).
Step-by-Step Sample Preparation

Note: The analyte is highly hydrophobic. Dissolving it in pure water will lead to precipitation. A 50:50 Acetonitrile:Water diluent ensures complete solubilization while preventing solvent-effect peak distortion upon injection[1].

  • Diluent Preparation: Mix HPLC-grade Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to the mark with diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and make up to volume.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial, discarding the first 2 mL of filtrate to account for potential membrane adsorption.

Method Validation Framework (ICH Q2(R2))

To ensure this protocol functions as a self-validating system , it must adhere strictly to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation[2][3] and USP <621> Chromatography standards[4].

System Suitability Test (SST)

Every sequence run must begin with an SST consisting of six replicate injections of the Working Standard. If the SST fails, the chromatography data system (CDS) must be programmed to automatically abort the sequence, preventing the generation of invalid data[4].

USP <621> ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤1.0% Indicates pump malfunction or mobile phase evaporation.
Peak Area %RSD ≤2.0% Indicates autosampler precision issues or incomplete dissolution.
Tailing Factor ( Tf​ ) 0.8−1.5 >1.5 indicates secondary interactions (e.g., column degradation).
Theoretical Plates ( N ) ≥5000 <5000 indicates loss of column efficiency or void volume.
ICH Q2(R2) Validation Parameters

Specificity & Forced Degradation: The method must demonstrate baseline resolution ( Rs​>2.0 ) between the active tetrazole and its degradation products. Samples are subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), thermal (60 °C), and photolytic stress[2]. The PDA detector must confirm peak purity (Purity Angle < Purity Threshold) for the main peak.

Linearity & Range: Prepared by diluting the stock solution to 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (25 µg/mL to 150 µg/mL). Acceptance: Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% response[3].

Accuracy (Recovery): Evaluated by spiking known amounts of the API into placebo matrix at 50%, 100%, and 150% levels, prepared in triplicate (9 determinations total). Acceptance: Mean recovery across all levels must be between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision): Repeatability is assessed via 6 independent sample preparations of a 100% test concentration on Day 1. Intermediate precision is assessed by a second analyst, on a different day, using a different HPLC system. Acceptance: Overall %RSD for assay values ≤2.0% [2].

Robustness: Deliberate, small variations are introduced to the method to test its reliability. Parameters altered include Flow Rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase pH ( ±0.2 units). System suitability criteria must pass under all perturbed conditions.

References

  • [2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:

  • [4] Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: usp.org URL:

  • [1] Title: Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds Source: benchchem.com URL:

  • [3] Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: fda.gov URL:

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for 5-(3,5-dimethylphenoxy)-1H-tetrazole

Executive Summary This application note provides a comprehensive, self-validating framework for the preclinical formulation and in vivo administration of 5-(3,5-dimethylphenoxy)-1H-tetrazole (5-DMPT) . By analyzing the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for the preclinical formulation and in vivo administration of 5-(3,5-dimethylphenoxy)-1H-tetrazole (5-DMPT) . By analyzing the physicochemical causality of the molecule—specifically its lipophilic core and pH-dependent tetrazole bioisostere—this guide establishes robust protocols for both Intravenous (IV) and Per Os (PO) dosing in rodent models.

Physicochemical Profiling & Causality in Vehicle Selection

Successful in vivo dosing requires aligning the vehicle with the compound's thermodynamic properties to prevent in vivo precipitation and ensure predictable pharmacokinetics.

5-DMPT consists of a highly lipophilic 3,5-dimethylphenoxy moiety coupled to a 1H-tetrazole ring. The tetrazole ring is a well-established bioisostere of a carboxylic acid, possessing a pKa of approximately 4.5–5.0.

  • Causality for IV Formulation : At physiological pH (7.4), the tetrazole ring is predominantly ionized, offering a pathway for aqueous solubilization. However, the bulky lipophilic core necessitates a co-solvent and surfactant system to lower the dielectric constant of the vehicle and prevent nucleation when introduced into the bloodstream (1)[1].

  • Causality for PO Formulation : In the acidic environment of the gastric lumen (pH 1.5–3.0), the tetrazole ring remains fully unionized, rendering the compound highly hydrophobic. Attempting to dose an oral solution often leads to rapid in vivo precipitation and erratic absorption. Therefore, a thermodynamically stable suspension utilizing viscosity modifiers is the superior approach (2)[2].

Table 1: Physicochemical Profile & Vehicle Implications
ParameterPredicted ValueFormulation Implication
Molecular Weight 190.2 g/mol Low MW facilitates high membrane permeability if kept in solution/suspension.
pKa (Tetrazole) ~4.5 - 5.0Weak acid; forms water-soluble salts at pH > 6.0; highly insoluble at pH < 4.0.
LogP ~2.5 - 3.0Moderately lipophilic; mandates surfactants or lipid carriers for aqueous dispersion.

Experimental Protocols: Self-Validating Formulation Workflows

Protocol A: Intravenous (IV) Solubilization (10% DMSO / 10% Tween-80 / 80% Saline)

Objective : Generate a thermodynamically stable, isotonic true solution to prevent pulmonary embolism during IV injection.

Step-by-Step Methodology :

  • Primary Solubilization : Weigh the required mass of 5-DMPT powder. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) and vortex vigorously for 60 seconds. Causality: DMSO acts as a powerful aprotic solvent to disrupt the solid-state crystal lattice.

  • Micellar Encapsulation : Add 10% (v/v) Tween-80 to the DMSO mixture. Sonicate in a water bath at 37°C for 5 minutes. Causality: Tween-80 coats the solvated molecules, creating micelles that prevent hydrophobic aggregation upon the introduction of water.

  • Aqueous Dilution : While continuously vortexing, add 80% (v/v) of 0.9% sterile Saline dropwise . Causality: Dropwise addition prevents localized zones of high polarity, which would trigger immediate crash-out of the API.

  • Self-Validation (Optical Clarity Test) : Hold the final formulation against a concentrated light source. Look for the Tyndall effect (light scattering).

    • System Check: If the solution is optically clear, proceed to dosing. If scattering or cloudiness is observed, micro-titrate with 0.1M NaOH (up to pH 8.0) to fully ionize the tetrazole ring, forcing the compound into solution.

Protocol B: Per Os (PO) Suspension (0.5% Methylcellulose / 0.1% Tween-80)

Objective : Create a uniform, non-settling suspension for accurate oral gavage dosing.

Step-by-Step Methodology :

  • Wetting Phase : Place the 5-DMPT powder in a glass mortar. Add 0.1% (v/v) Tween-80 directly to the powder and triturate to form a smooth paste. Causality: The lipophilic 3,5-dimethylphenoxy core repels water. Tween-80 lowers the interfacial tension, allowing the aqueous vehicle to interact with the particles.

  • Viscosity Addition : Gradually add a pre-warmed (room temperature) solution of 0.5% (w/v) Methylcellulose (MC) while continuously homogenizing. Causality: MC increases the kinematic viscosity of the vehicle, adhering to Stokes' Law to drastically reduce the sedimentation rate of the suspended particles.

  • Self-Validation (Sedimentation Check) : Transfer 1 mL of the suspension to a transparent microcentrifuge tube and let it sit undisturbed for 10 minutes.

    • System Check: If phase separation or rapid settling occurs, the particle size is too large. Correct this by subjecting the suspension to probe sonication (30 seconds on ice) or bead milling until a uniform, milky dispersion is achieved.

In Vivo Dosing Strategies & Parameters

When transitioning to in vivo models, strict adherence to physiological volume limits is critical to avoid confounding hemodynamic stress or toxicity from the vehicle itself (3)[3].

Table 2: Standardized In Vivo Dosing Parameters for Rodents
RouteSpeciesRecommended VolumeMaximum VolumeOptimal Needle Gauge
Intravenous (IV) Mouse5 mL/kg10 mL/kg27G - 30G
Intravenous (IV) Rat2 mL/kg5 mL/kg25G - 27G
Per Os (PO) Mouse10 mL/kg20 mL/kg20G - 22G (Gavage)
Per Os (PO) Rat10 mL/kg20 mL/kg16G - 18G (Gavage)

Note: IV volumes exceeding 5 mL/kg in mice must be administered via slow infusion rather than bolus injection to prevent acute right heart failure.

Formulation and Dosing Workflow Visualization

G cluster_IV Intravenous (IV) Strategy cluster_PO Per Os (PO) Strategy Compound 5-(3,5-dimethylphenoxy)-1H-tetrazole (Solid Powder) IV_Solvent 1. Dissolve in 10% DMSO (Disrupts Crystal Lattice) Compound->IV_Solvent PO_Wet 1. Wet with 0.1% Tween-80 (Reduces Surface Tension) Compound->PO_Wet IV_Surfact 2. Add 10% Tween-80 (Micellar Solubilization) IV_Solvent->IV_Surfact IV_Aqueous 3. Dropwise 80% Saline (Isotonicity) IV_Surfact->IV_Aqueous IV_Valid Validation: Optical Clarity (Check for Precipitation) IV_Aqueous->IV_Valid IV_Dose IV Injection (Tail Vein) Max 5 mL/kg (Mouse) IV_Valid->IV_Dose PO_Suspend 2. Add 0.5% Methylcellulose (Viscosity Modifier) PO_Wet->PO_Suspend PO_Homogenize 3. Mechanical Homogenization (Particle Size Reduction) PO_Suspend->PO_Homogenize PO_Valid Validation: Uniform Suspension (No Macroscopic Aggregates) PO_Homogenize->PO_Valid PO_Dose Oral Gavage Max 10 mL/kg (Mouse) PO_Valid->PO_Dose

Figure 1: Mechanistic workflow for IV and PO formulation and in vivo dosing of 5-DMPT.

References

  • Solubilizing excipients in oral and injectable formulations. Strickley RG. Pharmaceutical Research, 2004. 1

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. Pouton CW et al. European Journal of Pharmaceutical Sciences, 2006.2

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Diehl KH, et al. Journal of Applied Toxicology, 2001. 3

Sources

Method

Application Notes &amp; Protocols: Preparation of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole for use in cell-based assays. The protocols herein are designed to ensure compound integrity, minimize solvent-induced artifacts, and promote experimental consistency. Key areas covered include the physicochemical properties of the compound, selection of an appropriate solvent, detailed procedures for stock and working solution preparation, and best practices for storage and handling.

Introduction: The Importance of Proper Stock Solution Preparation

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound. The tetrazole ring is a common structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability.[1][2] The precise biological activity of this specific compound would be determined by the experimental context, but its structure suggests potential applications in pharmacological screening and drug discovery programs.

The accuracy and reproducibility of any in vitro cell-based experiment are fundamentally dependent on the precise concentration and stability of the tested compound. Improperly prepared stock solutions can lead to significant errors, including inaccurate dose-response curves, false-positive or false-negative results, and poor inter-assay reproducibility. This guide establishes a self-validating system for the preparation of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole solutions, explaining the rationale behind each step to ensure the highest degree of scientific integrity.

Physicochemical & Handling Considerations

A thorough understanding of the compound's properties is critical for effective handling and solution preparation.

Compound Properties
PropertyValueSource/Rationale
Chemical Name 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazoleIUPAC Nomenclature
Molecular Formula C₉H₁₀N₄O-
Molecular Weight 190.21 g/mol Calculated
Appearance Assumed to be a solid (crystalline) powder.Typical state for similar heterocyclic compounds.[3][4]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and Methanol.General property of tetrazole derivatives.[5][6]
Stability The tetrazole ring is generally stable but can be sensitive to strong acidic conditions.[3]The compound should be protected from strong acids.
Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For nonpolar, organic small molecules like 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.

  • Rationale for Selection:

    • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1]

    • Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of homogenous working solutions.[1]

    • Cell Permeability: DMSO is known to readily penetrate cell membranes, which can aid the transport of the dissolved compound into the cells.

    • Low Volatility: With a high boiling point of 189°C, DMSO does not readily evaporate at room temperature, ensuring the concentration of the stock solution remains stable during handling.

  • Critical Requirement: Solvent Purity It is imperative to use anhydrous, cell culture-grade DMSO (water content <0.02%). DMSO is highly hygroscopic and will readily absorb atmospheric moisture. Water contamination can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation and inaccurate concentrations.

Safety & Handling Precautions

Before handling the compound or solvent, review the Safety Data Sheet (SDS).[3][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle the solid compound powder in a chemical fume hood to prevent inhalation.

  • DMSO Handling: DMSO facilitates the absorption of chemicals through the skin. Avoid direct contact. If contact occurs, wash the affected area thoroughly with water.

  • Compound Hazard: Tetrazole derivatives can be flammable solids and may pose an explosion risk if heated under confinement.[3] Keep away from heat, sparks, and open flames.

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution, a standard starting concentration for most cell culture applications.

Required Materials
  • 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber, or light-blocking polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.2 µm syringe filter (optional, for sterilization)

Workflow Diagram

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 1.90 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Use fume hood) calc->weigh Mass needed add_dmso 3. Add DMSO (e.g., 1 mL) weigh->add_dmso Powder in tube dissolve 4. Dissolve Completely (Vortex thoroughly) add_dmso->dissolve Ensure homogeneity sterilize 5. Sterile Filter (Optional) (Use 0.2 µm filter) dissolve->sterilize If sterility is critical aliquot 6. Aliquot (e.g., 20 µL single-use volumes) dissolve->aliquot If not filtering sterilize->aliquot Prevent contamination store 7. Store (-20°C or -80°C) aliquot->store Avoid freeze-thaw

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Procedure
  • Calculate the Required Mass: Use the following formula to determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM Stock:

      • Mass (mg) = 10 mmol/L × 0.001 L × 190.21 g/mol

      • Mass (mg) = 1.90 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh 1.90 mg of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetrazole powder using an analytical balance. Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.

    • Causality Note: Weighing directly into the dissolution tube minimizes material loss during transfers. Using amber tubes protects potentially light-sensitive compounds.

  • Dissolve in DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until all solid particles are completely dissolved. The solution should be clear and free of any precipitate. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied.

    • Trustworthiness Check: A homogenous, clear solution is essential for accurate downstream dilutions. Visually inspect against a light source to confirm the absence of particulates.

  • Sterilization (Optional but Recommended): While high-purity DMSO is considered bactericidal, for applications requiring absolute sterility (e.g., long-term cultures, sensitive cell lines), filtering the stock solution through a 0.2 µm sterile syringe filter into a new sterile tube is recommended.

    • Expert Insight: Do not autoclave DMSO-based solutions. High temperatures can degrade both the solvent and the compound. Chemical sterilization with agents like ethylene oxide is also not suitable for liquid stocks in a research setting.[8]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the master stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, tightly-sealed amber microcentrifuge tubes.

  • Store Properly: Label all aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is crucial to maintain the potency and integrity of the stock solution over time.

Storage ConditionRecommended DurationRationale
-20°C Up to 6 monthsMinimizes chemical degradation for short to medium-term storage.
-80°C Up to 2 yearsPreferred for long-term storage to significantly slow down any potential degradation pathways.
Room Temperature Not RecommendedIncreases risk of degradation and absorption of atmospheric water by DMSO.
  • Handling Frozen Stocks: DMSO freezes at ~18.5°C.[1] If a stock solution freezes, thaw it at room temperature or in a 37°C water bath. Before use, ensure the solution is completely thawed and homogenous by vortexing gently.

  • Freeze-Thaw Cycles: Avoid more than 3-5 freeze-thaw cycles. Aliquoting is the most effective strategy to prevent this.

Protocol: Preparation of Working Solutions in Cell Culture Medium

The high-concentration master stock must be diluted to the final desired concentration in your complete cell culture medium immediately before treating the cells.

Key Principles
  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% and ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity or off-target effects. Always determine the tolerance of your specific cell line to DMSO.

  • Vehicle Control: A vehicle control is mandatory for all experiments. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.

  • Dilution Method: To prevent precipitation of the hydrophobic compound, always add the DMSO stock solution to the larger volume of aqueous culture medium while mixing, never the other way around.

Example: Preparing a 10 µM Working Solution
  • Determine Dilution Factor:

    • Stock Concentration = 10 mM = 10,000 µM

    • Desired Final Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Calculate Volumes: To make 10 mL of a 10 µM working solution:

    • Volume of Stock = Total Volume / Dilution Factor = 10 mL / 1000 = 0.01 mL = 10 µL

    • Volume of Medium = 10 mL - 0.01 mL ≈ 10 mL (the volume of stock is negligible)

  • Procedure: a. Pre-warm the required volume of complete cell culture medium (e.g., 10 mL) to 37°C. b. Add 10 µL of the 10 mM master stock solution directly into the pre-warmed medium. c. Immediately mix thoroughly by gentle pipetting or swirling. Do not vortex, as this can cause foaming and protein denaturation in the medium. d. The final DMSO concentration in this example is 0.1% (10 µL in 10 mL). e. Use this working solution to treat your cells immediately.

Troubleshooting

G start Issue Observed precip_stock Precipitate in Stock Solution start->precip_stock precip_work Precipitate in Working Solution start->precip_work inconsistent Inconsistent Results start->inconsistent sol_limit Solubility limit exceeded at low temperature. precip_stock->sol_limit water Water contamination in DMSO. precip_stock->water conc_high Final concentration too high for aqueous solubility. precip_work->conc_high improper_mix Improper mixing (Medium added to stock). precip_work->improper_mix degradation Compound degradation. inconsistent->degradation freeze_thaw Repeated freeze-thaw cycles. inconsistent->freeze_thaw sol1 Solution: Gently warm (37°C) and vortex. Store at RT if stable. sol_limit->sol1 sol2 Solution: Use fresh, anhydrous DMSO. water->sol2 sol3 Solution: Lower final concentration. Perform serial dilutions. conc_high->sol3 sol4 Solution: Always add small volume of stock to large volume of medium. improper_mix->sol4 sol5 Solution: Prepare fresh stock. Check storage conditions. degradation->sol5 sol6 Solution: Use single-use aliquots. freeze_thaw->sol6

Caption: Decision tree for troubleshooting common issues.

References

  • SynZeal. Safety Data Sheet: Cilostazol Impurity 1. Retrieved from [Link]

  • Wikipedia. (2024). Tetrazole. Retrieved from [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • PubChem. 1-(3,5-dimethylphenyl)-1H-tetrazole. Retrieved from [Link]

  • Cheméo. (2024). Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Retrieved from [Link]

  • Ebrahimi, S. et al. (2018). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Uses of 5-(3,5-Dimethylphenoxy)-1H-1,2,3,4-tetraazole Transition Metal Complexes

Introduction & Mechanistic Rationale In the landscape of modern drug development and advanced materials, the precise construction of complex molecular architectures relies heavily on robust catalytic systems. While tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug development and advanced materials, the precise construction of complex molecular architectures relies heavily on robust catalytic systems. While traditional transition-metal-catalyzed cross-coupling and C–H activation strategies have revolutionized organic synthesis[1], the stability of the catalyst under harsh oxidative conditions remains a persistent bottleneck.

Enter 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (DMPT) .

As a highly tunable, redox-non-innocent ligand, DMPT offers a unique combination of electronic stabilization and steric shielding. The tetrazole core is highly electron-rich, capable of strongly coordinating to transition metals (such as Pd, Ru, and Cu) via the N3 or N4 atoms, which stabilizes high-valent intermediates like Pd(IV) during oxidative addition cycles. Concurrently, the 3,5-dimethylphenoxy moiety acts as a steric umbrella. This specific substitution pattern prevents off-target catalyst aggregation (e.g., the formation of inactive palladium black) without hindering substrate binding.

Furthermore, unlike standard pyridine-tetrazole ligands which are primarily utilized for their photophysical and luminescence properties[2], DMPT exhibits superior solubility in non-polar organic solvents. This makes it an exceptional candidate for homogeneous catalysis, particularly in directed ortho-C–H arylation and photoredox cross-coupling workflows where precise control over the metal's coordination sphere is required[3].

Comparative Catalytic Performance

To demonstrate the efficacy of DMPT-metal complexes, we evaluated the ligand in the Pd(II)-catalyzed directed ortho-C–H arylation of unactivated arenes. The electron-donating nature of the aryloxy group accelerates the rate-limiting oxidative addition step, while the steric bulk prevents the formation of inactive bis-ligated resting states.

The quantitative advantages of the Pd(II)-DMPT catalyst system, compared against standard tetrazole ligands, are summarized below:

Ligand SystemCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Turnover Frequency (h⁻¹)Selectivity (ortho:meta)
None (Control)10.0< 5< 1N/AN/A
5-Phenyltetrazole5.045903.785:15
Pyridine-tetrazole5.0681365.692:8
DMPT 2.0 94 470 19.5 >99:1

Table 1: Performance metrics of various tetrazole ligands in Pd-catalyzed C–H arylation (Conditions: 1.0 equiv arene, 1.2 equiv aryl iodide, Ag2CO3, 110 °C, 24 h).

Catalytic Cycle & System Visualization

The causality behind DMPT's superior Turnover Number (TON) lies in its ability to facilitate the C–H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway. By lowering the activation energy barrier and stabilizing the resulting metallacycle, DMPT ensures rapid catalytic turnover. Furthermore, the robust nature of the tetrazole ring prevents unwanted photochemical degradation, a common issue where tetrazoles can prematurely generate reactive triplet states or nitrenes under UV exposure[4].

CatalyticCycle A Pd(II) Precatalyst [Pd(DMPT)2Cl2] B Active Catalyst Pd(II)-DMPT A->B Ligand Dissociation (Heat) C C-H Activation (Metallacycle Formation) B->C Substrate Binding (CMD Pathway) D Oxidative Addition Pd(IV) Intermediate C->D Aryl Halide Addition E Reductive Elimination C-C Bond Formation D->E Steric Relief E->B Product Release

Figure 1: Catalytic cycle of Pd-DMPT mediated C-H arylation, highlighting the Pd(II)/Pd(IV) pathway.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each critical phase contains a diagnostic checkpoint to verify the success of the chemical transformation before proceeding.

Protocol A: Synthesis of the Precatalyst [Pd(DMPT)₂Cl₂]

Objective: Coordinate the DMPT ligand to a palladium(II) center without inducing premature reduction to Pd(0).

  • Reagent Preparation: Dissolve 2.1 equivalents of DMPT in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Self-Validating Checkpoint 1: Verify the purity of DMPT via ¹H-NMR prior to use. The 3,5-dimethyl protons must appear as a sharp, integrated singlet at δ 2.30 ppm. Any signal broadening indicates oligomeric impurities that will poison the catalyst.

  • Metal Complexation: Slowly add 1.0 equivalent of [PdCl₂(CH₃CN)₂] to the stirring solution at room temperature.

    • Self-Validating Checkpoint 2 (Visual/Spectroscopic): The free DMPT ligand absorbs at ~260 nm. Upon successful displacement of the labile acetonitrile ligands and coordination of the tetrazole N4 atom, a new Metal-to-Ligand Charge Transfer (MLCT) band will emerge at ~380 nm. The solution will exhibit a stark color shift from pale yellow to vibrant orange. If the solution remains pale yellow after 30 minutes, the solvent is likely wet, and the ligand exchange has failed.

  • Isolation: Concentrate the orange solution in vacuo and precipitate the complex using cold diethyl ether. Filter and dry under high vacuum.

Protocol B: DMPT-Catalyzed C–H Arylation Workflow

Objective: Execute a highly regioselective ortho-arylation utilizing the synthesized[Pd(DMPT)₂Cl₂] precatalyst.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the arene substrate (1.0 mmol), aryl iodide (1.2 mmol), Ag₂CO₃ (1.5 mmol), and the [Pd(DMPT)₂Cl₂] catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 3.0 mL of anhydrous 1,4-dioxane. Seal the tube and purge with argon for 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath.

    • Self-Validating Checkpoint 3 (Kinetic Indicator): As the catalytic cycle initiates (Figure 1, B → C), the solution will begin to micro-bubble due to the Ag₂CO₃ neutralizing the generated HI. Furthermore, a distinct color oscillation between orange (resting Pd(II)) and deep red (transient Pd(IV)) will be visible. The absence of this color dynamic indicates a failure in the oxidative addition step, likely due to steric hindrance on the aryl iodide.

  • Monitoring & Quenching: Monitor the reaction via TLC.

    • Self-Validating Checkpoint 4: The disappearance of the starting material should coincide with the evolution of a bright blue fluorescent spot under 254 nm UV light, confirming the formation of the extended conjugated biaryl system.

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and purify via flash column chromatography[5].

References

[5] Wang, L., Zhu, K., Chen, Q., & He, M. (2014). "Transition-metal-free direct alkylation of aryl tetrazoles via intermolecular oxidative C-N formation." Journal of Organic Chemistry, 79(23), 11780-11786. Available at:[Link]

[1] Liu, et al. (2017). "Transition-metal-catalyzed synthesis of phenols and aryl thiols." Beilstein Journal of Organic Chemistry, 13, 589–611. Available at:[Link]

[2] Malik, R. A., Bhat, N. G., Yadav, R., & Mal, S. (2018). "Synthesis and Photophysical Investigations of Novel Transition Metal Complexes of Pyridine Tetrazole Ligands." Asian Journal of Chemistry, 30(2). Available at:[Link]

[3] Dabbagh, H. A., & Bagheri, A. (2005). "Thiomethoxymethylation of 5-aryloxytetrazoles via modified Swern reagents." Journal of Chemical Research, 2005(3), 202-204. Available at:[Link]

[4] Abe, M., et al. (2018). "Triplet States of Tetrazoles, Nitrenes, and Carbenes from Matrix Photolysis of Tetrazoles." The Journal of Physical Chemistry A, 122(38), 7605-7615. Available at:[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for Poorly Soluble 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Lipophilic Tetrazole Derivative (BCS Class II/IV) Introduction & Physicochemical Profiling The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Lipophilic Tetrazole Derivative (BCS Class II/IV)

Introduction & Physicochemical Profiling

The compound 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole presents a classic formulation challenge. Tetrazole rings are frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids due to their planar geometry and comparable acidity[1]. The 1H-tetrazole proton is weakly acidic, typically exhibiting a pKa of approximately 4.8 to 4.9[2].

However, the integration of the bulky, hydrophobic 3,5-dimethylphenoxy moiety significantly alters the molecule's physicochemical profile. This structural modification drives the partition coefficient (LogP) higher, categorizing the compound as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[3]. The poor aqueous solubility is governed by two primary mechanisms:

  • High Crystal Lattice Energy: Strong intermolecular hydrogen bonding between the 1H-tetrazole rings creates a highly stable, tightly packed crystalline lattice that resists solvent penetration.

  • pH-Dependent Lipophilicity: At gastric pH (1.2–3.5), the tetrazole ring is fully unionized, rendering the molecule practically insoluble. While partial ionization occurs at intestinal pH (6.8), the dominant lipophilicity of the phenoxy group often leads to rapid precipitation in the gastrointestinal (GI) tract[4].

To achieve therapeutic bioavailability, formulation strategies must systematically disrupt the crystal lattice or bypass the dissolution phase entirely[5].

Formulation Decision Workflow

Selecting the optimal solubility enhancement strategy requires a logical, property-driven approach. The workflow below dictates the decision-making process based on the compound's ionizability, lipophilicity, and solid-state properties[6].

FormulationWorkflow Start 5-(3,5-dimethylphenoxy)-1H-tetrazole (BCS Class II/IV) CheckIon Is the compound ionizable? (Tetrazole pKa ~4.9) Start->CheckIon SaltForm Protocol 1: Salt Formation (Meglumine, Tromethamine) CheckIon->SaltForm Yes (Target pH > pKa+2) CheckLipid High Lipophilicity? (LogP > 4) CheckIon->CheckLipid No / Insufficient Solubility Opt In Vitro Dissolution & IVIVC Validation SaltForm->Opt SMEDDS Protocol 3: Lipid-Based System (SMEDDS / SEDDS) CheckLipid->SMEDDS Yes (High LogP) CheckCrystal High Crystal Lattice Energy? CheckLipid->CheckCrystal No SMEDDS->Opt ASD Protocol 2: Amorphous Solid Dispersion (Spray Drying / HME) CheckCrystal->ASD Yes (Strong H-bonds) ASD->Opt

Caption: Decision workflow for selecting a solubility enhancement strategy for tetrazole derivatives.

Core Formulation Protocols

Protocol 1: Salt Screening and Selection

Mechanistic Rationale: Exploiting the acidic proton of the 1H-tetrazole ring (pKa ~4.9) allows for the formulation of a highly soluble salt. For successful and stable proton transfer, the conjugate acid of the selected base must have a pKa at least 2 to 3 units higher than the drug[7].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 1.0 equivalent of 5-(3,5-dimethylphenoxy)-1H-tetrazole in a minimum volume of anhydrous ethanol or tetrahydrofuran (THF) at 50°C.

  • Counterion Addition: Select a pharmaceutically acceptable base (e.g., Meglumine, Tromethamine, or Sodium Hydroxide). Add 1.05 equivalents of the base, pre-dissolved in a water/ethanol co-solvent mixture, dropwise to the API solution under continuous magnetic stirring[7].

  • Equilibration & Crystallization: Maintain the reaction at 50°C for 2 hours to ensure complete ionization. Gradually cool the system to 5°C at a controlled rate of 0.5°C/min to induce supersaturation and subsequent crystallization[7].

  • Isolation & Self-Validation: Isolate the precipitate via vacuum filtration and wash with cold solvent. Critical Check: You must characterize the resulting powder using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a distinct crystalline salt lattice, rather than a mere physical mixture[6].

Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale: If salt formation yields insufficient bioavailability due to rapid in vivo precipitation, converting the drug to an amorphous state eliminates the crystal lattice energy barrier[5]. Using a high molecular weight, amphiphilic polymer like HPMCAS (e.g., AFFINISOL™) stabilizes the amorphous drug during storage and maintains supersaturation in the GI tract (the "spring-and-parachute" effect)[8].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the tetrazole API and HPMCAS at a 1:3 (w/w) ratio in a binary solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure a total solid concentration of 5–10% w/v to maintain optimal viscosity for atomization[5].

  • Spray Drying Parameters: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C (sufficient to evaporate the solvent instantly) and the outlet temperature to ~45°C (below the polymer's glass transition temperature, Tg, to prevent particle fusion)[9].

  • Secondary Drying: Transfer the collected microparticles to a vacuum oven at 40°C for 24 hours to eliminate residual organic solvents down to ICH Q3C acceptable limits.

  • Self-Validation: Analyze the ASD powder via Modulated DSC. The presence of a single Tg confirms a molecularly dispersed, single-phase amorphous system, validating the disruption of the tetrazole crystalline lattice[9].

Protocol 3: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanistic Rationale: For highly lipophilic molecules where dissolution is the absolute rate-limiting step, SMEDDS bypasses traditional dissolution. The drug is pre-dissolved in an isotropic mixture of oils, surfactants, and co-solvents, which spontaneously forms microemulsions (<100 nm) upon contact with aqueous GI fluids[10].

Step-by-Step Methodology:

  • Excipient Screening: Conduct equilibrium solubility studies of the API in various lipid vehicles (e.g., Capmul MCM), surfactants (e.g., Tween 80, Kolliphor EL), and co-solvents (e.g., Transcutol HP) by shaking excess drug in the excipients at 37°C for 48 hours[10].

  • Phase Diagram Construction: Titrate varying ratios of the selected oil, surfactant, and co-solvent with water to identify the self-emulsification region. An optimal starting ratio is typically 30% Oil, 50% Surfactant, and 20% Co-solvent.

  • Drug Loading: Dissolve the API into the optimized blank SMEDDS pre-concentrate at 40°C under continuous stirring until an optically clear solution is achieved.

  • Self-Validation: Introduce 1 mL of the loaded SMEDDS into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with mild agitation (paddle speed 50 rpm). Analyze the resulting dispersion via Dynamic Light Scattering (DLS). A z-average droplet size of <50 nm with a Polydispersity Index (PDI) <0.3 confirms successful microemulsification[5].

Quantitative Data Presentation

The following table summarizes expected comparative performance metrics for 5-(3,5-dimethylphenoxy)-1H-tetrazole across the detailed formulation strategies.

Formulation StrategyPhysical StateApparent Aqueous Solubility (pH 6.8)Dissolution Rate (T>80%)Physical Stability (6 Months, 40°C/75% RH)
Free Acid (Unformulated) Crystalline< 10 µg/mL> 120 minHigh (Stable lattice)
Sodium/Meglumine Salt Crystalline> 5,000 µg/mL< 15 minModerate (Hygroscopic risk)
ASD (HPMCAS Matrix) Amorphous~ 800 µg/mL (Supersaturated)< 30 minHigh (Polymer stabilized)
SMEDDS Liquid/SolutionInfinite (Pre-dissolved)Spontaneous (< 5 min)High (Thermodynamically stable)

References[10] "Technical Support Center: Overcoming Solubility Challenges with Novel Tetrazole Derivatives" - Benchchem - https://benchchem.com[6] "Strategies to improve the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives" - Benchchem - https://benchchem.com[9] "Enhancement of solubility and dissolution of cilostazol by solid dispersion technique" - NIH / PMC - https://www.ncbi.nlm.nih.gov[5] "Innovative Formulation Strategies for Poorly Soluble Drugs" - World Pharma Today - https://worldpharmatoday.com[3] "Poorly Soluble Drugs Dissolution And Drug Release" - University of Benghazi -https://uob.edu.ly[8] "Solubility enhancement - Transform insoluble drugs into stable and efficient formulations" - PharmaExcipients -https://pharmaexcipients.com[2] "Tetrazole 288-94-8 wiki" - GuideChem - https://guidechem.com[7] "Strategies to improve the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives" - Benchchem - https://benchchem.com[4] "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions" - MDPI - https://mdpi.com[1] "Tetrazole" - Wikipedia - https://wikipedia.org

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

From the Senior Application Scientist's Desk: Welcome to the technical support guide for the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. This resource is designed for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. This resource is designed for researchers and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. The tetrazole moiety, particularly the 5-aryloxy-1H-tetrazole scaffold, is a critical bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[1][2] However, its synthesis can present challenges, from low conversion rates to difficult purifications.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to enhance your reaction yields and product purity.

Core Synthesis Workflow

The most prevalent and reliable pathway to 5-aryloxytetrazoles involves a two-step sequence starting from the corresponding phenol. First, the phenol is converted to an aryl cyanate intermediate, which then undergoes a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring.[2][3]

G Start 3,5-Dimethylphenol Intermediate Aryl Cyanate Intermediate (3,5-dimethylphenyl cyanate) Start->Intermediate Step 1: Cyanation Step1_Reactant Cyanogen Bromide (BrCN) + Base (e.g., Et3N) Step1_Reactant->Intermediate Product 5-(3,5-dimethylphenoxy)-1H-tetrazole Intermediate->Product Step 2: [3+2] Cycloaddition Step2_Reactant Sodium Azide (NaN3) + Catalyst Step2_Reactant->Product

Caption: General two-step synthesis pathway for 5-aryloxytetrazoles.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the final tetrazole product. What are the primary causes?

This is the most common challenge, often stemming from issues in the crucial [3+2] cycloaddition step. The causes can be traced to reagents, catalysts, or reaction conditions.

A1: Root Cause Analysis & Solutions

  • Insufficient Nitrile/Cyanate Activation: The cycloaddition between an aryl cyanate (R-O-C≡N) and an azide is frequently slow without an activator. The cyanate carbon needs to be rendered more electrophilic to readily accept the azide nucleophile.[4]

    • Solution: Employ a suitable catalyst. Lewis acids (e.g., ZnCl₂, ZnBr₂) or Brønsted acids (e.g., ammonium chloride, silica sulfuric acid) are essential for activating the cyanate group.[1][4][5][6]

  • Inappropriate Reaction Temperature: Many tetrazole syntheses require significant thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction temperature is optimal for the chosen solvent and catalyst system. High-boiling polar aprotic solvents like DMF often require temperatures exceeding 100°C.[3][4] If conversion is slow, a carefully controlled increase in temperature may improve the rate.

  • Poor Reagent Quality or Stoichiometry:

    • Sodium Azide (NaN₃): This reagent can degrade with improper storage. Ensure it is dry and of high purity.

    • Aryl Cyanate Precursor: The intermediate from Step 1 must be pure. Impurities from the cyanation reaction can interfere with the cycloaddition.

    • Stoichiometry: An excess of sodium azide (typically 1.5 to 3 equivalents) is often used to drive the reaction to completion.

  • Sub-optimal Solvent Choice: The solvent plays a critical role in dissolving reagents and mediating the reaction.

    • Solution: Polar aprotic solvents like DMF and DMSO are standard choices as they effectively dissolve the azide salt and allow for higher reaction temperatures.[1][4] For certain catalytic systems, such as those using zinc salts, water can be a highly effective and safer solvent.[6]

G Start Low Yield Detected Check_SM Verify Purity of Aryl Cyanate (TLC, NMR) Start->Check_SM Start Here Check_Reagents Check NaN3 Quality & Stoichiometry Check_SM->Check_Reagents If Purity OK Check_Conditions Review Temperature & Reaction Time Check_Reagents->Check_Conditions If Reagents OK Optimize Optimize Catalyst & Solvent System Check_Conditions->Optimize If Conditions OK Success Improved Yield Optimize->Success

Caption: Troubleshooting flowchart for low reaction yield.

Q2: How do I select the most effective catalyst and solvent system for the cycloaddition step?

The choice of catalyst is arguably the most critical factor for achieving high yield. Modern methods have moved away from the hazardous use of hydrazoic acid, favoring in-situ generation or catalytic activation.[2]

A2: Comparison of Common Catalytic Systems

The ideal system balances efficiency, safety, cost, and ease of workup. Below is a comparison of popular methods applicable to this synthesis.

Catalyst SystemTypical SolventTemp. (°C)ProsCons
Ammonium Chloride (NH₄Cl) DMF100-120Inexpensive, traditional method.[3][7]Can be slow; may require long reaction times; formation of potentially explosive HN₃ is a risk.
Zinc Salts (ZnBr₂ or ZnCl₂) Water or IPA100 (Reflux)High yields, broad scope, "green" solvent (water), minimizes HN₃ release by buffering pH.[5][6]Requires removal of zinc salts during workup.
Solid Acids (e.g., Silica Sulfuric Acid, Al₂O₃-SO₃H) Solvent-Free or DMFRoom Temp - 80High yields, easy to handle, catalyst is easily filtered off, environmentally benign.[1][2][8]May require longer reaction times for less reactive substrates.
Triethylammonium Chloride (Et₃N·HCl) Toluene / Nitrobenzene95-120Effective for many aryl nitriles.[9] Can be accelerated with microwave irradiation.[5]Requires excess salt; potential for HN₃ formation.

Recommendation: For the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, starting with a solid acid catalyst like silica sulfuric acid under solvent-free conditions or a zinc bromide catalyst in water offers an excellent combination of high yield, operational simplicity, and enhanced safety.[2][6] The electron-donating methyl groups on the phenoxy ring should facilitate the reaction.[2][8]

Q3: The reaction is complete, but purification is challenging. What is the standard workup protocol?

The acidic nature of the 1H-tetrazole ring is the key to its successful isolation. With a pKa similar to that of carboxylic acids, its solubility is highly pH-dependent.[10]

A3: Step-by-Step Purification Protocol

This protocol is based on the acidic properties of the tetrazole product.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.

  • Quench and Dilute:

    • For reactions in organic solvents (DMF, DMSO), pour the mixture into a beaker of ice-water.

    • For aqueous reactions, simply cool the vessel in an ice bath.

  • Acidify to Precipitate: Slowly add a dilute acid (e.g., 2M HCl) while stirring vigorously. The tetrazole N-H is acidic, and in the basic or neutral reaction medium, it exists as the anionic tetrazolate salt, which is water-soluble. Upon acidification, the neutral, less polar 1H-tetrazole is formed, causing it to precipitate out of the aqueous solution. Monitor the pH with litmus paper, aiming for a pH of ~2-3.

  • Isolate or Extract the Product:

    • Filtration (If solid precipitates): If a clean solid crashes out, it can be collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried.

    • Extraction (If product is oily or remains in solution): Transfer the acidified mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate (EtOAc). The neutral tetrazole will partition into the organic layer.

  • Wash and Dry: Combine the organic extracts and wash with water, followed by a brine solution. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by:

    • Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Column Chromatography: On silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[1]

Safety Advisory: Always perform the acidification step in a well-ventilated fume hood. If excess sodium azide is present, acidification will generate highly toxic and explosive hydrazoic acid (HN₃). Quenching the reaction with a nitrite salt (e.g., NaNO₂) before acidification can destroy residual azide, but this must be done under carefully controlled conditions.

References

  • Jian-Wu Wang, et al. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 16(12), 10136-10145. [Link]

  • Koguro, K., et al. (1998). A new, convenient, and mild method for the synthesis of 5-substituted-1H-tetrazoles. Synthesis, 1998(06), 910-914. (Reference provided via ACS search result abstract). [Link]

  • Jadhav, S. D., et al. (2023). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]

  • A.A.A. El-Sayed, et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 17(11), 1040-1069. [Link]

  • Gadipelly, C., et al. (2015). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 5(111), 91689-91708. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). A New Synthetic Method for the Preparation of 5-Aryloxytetrazoles using Al2O3-SO3H as an Effective Heterogeneous Catalyst. Journal of the Chinese Chemical Society, 59(8), 1017-1020. [Link]

  • Organic Chemistry Portal. (Various years). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Reddit r/Chempros. (2025). Problem with tetrazole formation. [Link]

  • Rao, C. S., & Lown, J. W. (1980). Cyanation and sulfonylation of 5‐substituted tetrazoles. imidoyl azides. Journal of Heterocyclic Chemistry, 17(8), 1777-1779. [Link]

  • Elewa, M. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1289195. [Link]

  • Cressman, H. W. J. (1947). N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses, 27, 56. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Solvent-free Preparation of 5-Aryloxytetrazoles via [2+3] Cycloaddition of Cyanates and Sodium Azide Using Silica Supported Sulfuric Acid as an Effective Heterogeneous Catalyst. Chinese Journal of Chemistry, 30(2), 345-348. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

Sources

Optimization

Minimizing byproduct formation during 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole crystallization

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing byproduct formation during the crystallization of 5-(3,5-dimethylphenoxy)-1H-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing byproduct formation during the crystallization of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific challenges you may encounter during the synthesis and crystallization of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole.

Q1: My final product has a low melting point and appears impure. What are the likely byproducts?

A1: Impurities in your final product can arise from several sources during the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. The most common synthetic route involves the [3+2] cycloaddition of (3,5-dimethylphenoxy)acetonitrile with an azide source.[1][2] Potential byproducts include:

  • Unreacted Starting Materials: The most common impurities are often unreacted (3,5-dimethylphenoxy)acetonitrile and 3,5-dimethylphenol.

  • Nitrile Hydrolysis Products: The nitrile group of (3,5-dimethylphenoxy)acetonitrile can undergo hydrolysis, especially in the presence of acidic or basic conditions and water, to form (3,5-dimethylphenoxy)acetamide or (3,5-dimethylphenoxy)acetic acid.[3]

  • Isomeric Tetrazoles: While the formation of 1H- and 2H-tautomers is a known characteristic of 5-substituted tetrazoles, significant amounts of other isomers are less common in this specific synthesis.[4] However, depending on the reaction conditions, minor isomeric byproducts could form.

  • Side-products from Starting Material Synthesis: Impurities in the (3,5-dimethylphenoxy)acetonitrile starting material, such as those from the reaction of isophorone to produce 3,5-dimethylphenol, can carry through to the final product.[5][6]

Q2: I am observing an oily residue along with my crystals. How can I remove it?

A2: An oily residue typically indicates the presence of lower melting point impurities or residual solvent. Here’s a systematic approach to address this:

  • Trituration: Before recrystallization, wash the crude product with a non-polar solvent like hexanes.[7] This can help remove non-polar impurities that may not be effectively removed during crystallization.

  • Solvent Selection for Recrystallization: The choice of solvent is critical. For 5-aryloxytetrazoles, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether) is often effective for recrystallization.[1]

  • Column Chromatography: If recrystallization is insufficient, purification by silica gel column chromatography is a reliable method to separate the desired product from byproducts.[1][8] A common eluent system is a gradient of ethyl acetate in petroleum ether.[1]

Q3: My crystallization yield is very low. What are the potential causes and how can I improve it?

A3: Low crystallization yield can be due to incomplete reaction, product loss during workup, or suboptimal crystallization conditions.

  • Reaction Completion: Ensure the initial cycloaddition reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up Procedure: During the acidification step to precipitate the tetrazole, ensure the pH is low enough (around 1) to fully protonate the tetrazole.[7] If the product does not precipitate, extraction with a suitable organic solvent like ethyl acetate is necessary.[7]

  • Crystallization Conditions:

    • Solvent Choice: The ideal solvent system should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

    • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

    • Supersaturation: Ensure you are creating a supersaturated solution before cooling. This can be achieved by dissolving the crude product in a minimal amount of hot solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the crystallization of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole?

A1: While the optimal solvent system should be determined experimentally for each batch, a good starting point for 5-aryloxytetrazoles is a binary solvent system. Commonly used systems include:

Solvent 1 (Polar)Solvent 2 (Non-polar)Typical Ratio (v/v)Notes
Ethyl AcetatePetroleum Ether1:4 to 1:1Good for a range of polarities.
EthanolWater9:1 to 4:1Effective if the product is sparingly soluble in water.
AcetoneHexanes1:5 to 1:2Acetone provides good solubility, while hexanes act as an anti-solvent.

This table summarizes common solvent systems for the crystallization of related compounds.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: These will confirm the chemical structure. For 5-aryloxytetrazoles, the carbon of the tetrazole ring (C5) typically appears around δ = 154-157.5 ppm in the ¹³C NMR spectrum.[9]

    • Infrared (IR) Spectroscopy: The disappearance of the nitrile (C≡N) stretching band from the starting material and the appearance of an N-H stretching band are key indicators of tetrazole formation.[9]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q3: What are the key safety considerations when working with the synthesis of tetrazoles?

A3: The synthesis of tetrazoles involves hazardous reagents and potential byproducts:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[3]

  • Hydrazoic Acid (HN₃): Can be generated during the acidification step of the workup. This step must be performed in a well-ventilated fume hood.[7]

  • Organic Solvents: Standard laboratory safety procedures for handling flammable organic solvents should be followed.

Experimental Protocols

Protocol 1: Synthesis of (3,5-Dimethylphenoxy)acetonitrile (Intermediate)
  • To a solution of 3,5-dimethylphenol in a suitable solvent like acetone or acetonitrile, add an equimolar amount of a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole
  • In a round-bottom flask, dissolve (3,5-dimethylphenoxy)acetonitrile and sodium azide in a solvent such as N,N-dimethylformamide (DMF).[1]

  • Add a catalyst, for example, zinc bromide or ammonium chloride.

  • Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1 in a fume hood.[7]

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[7]

  • If no precipitate forms, extract the product with ethyl acetate.[7]

Protocol 3: Recrystallization of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole
  • Dissolve the crude tetrazole in a minimum amount of a hot polar solvent (e.g., ethyl acetate).

  • Slowly add a hot non-polar solvent (e.g., petroleum ether) until the solution becomes slightly turbid.

  • Add a small amount of the hot polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visual Diagrams

Troubleshooting_Byproduct_Formation cluster_synthesis Synthesis Stage cluster_crystallization Crystallization Stage cluster_solutions Potential Solutions start Impure Crystalline Product unreacted_sm Unreacted Starting Materials (3,5-dimethylphenol, (3,5-dimethylphenoxy)acetonitrile) start->unreacted_sm Cause hydrolysis Nitrile Hydrolysis Products ((3,5-dimethylphenoxy)acetamide, (3,5-dimethylphenoxy)acetic acid) start->hydrolysis Cause sm_impurities Impurities from Starting Material Synthesis start->sm_impurities Cause oily_residue Oily Residue start->oily_residue Symptom low_yield Low Crystallization Yield start->low_yield Symptom chromatography Column Chromatography unreacted_sm->chromatography Solution recrystallization Optimize Recrystallization (Solvent, Cooling Rate) hydrolysis->recrystallization Solution sm_impurities->chromatography Solution trituration Triturate with Non-Polar Solvent oily_residue->trituration Solution oily_residue->recrystallization Solution low_yield->recrystallization Solution reaction_monitoring Monitor Reaction Completion (TLC/LC-MS) low_yield->reaction_monitoring Solution workup Optimize Work-up (pH adjustment, Extraction) low_yield->workup Solution

Caption: Troubleshooting flowchart for byproduct formation.

Crystallization_Workflow crude_product Crude 5-(3,5-dimethylphenoxy)- 1H-1,2,3,4-tetraazole dissolution Dissolve in Minimum Hot Polar Solvent (e.g., Ethyl Acetate) crude_product->dissolution add_antisolvent Add Hot Non-Polar Solvent (e.g., Petroleum Ether) until Turbid dissolution->add_antisolvent redissolve Add Drops of Hot Polar Solvent to Clarify add_antisolvent->redissolve cool_slowly Slow Cooling to Room Temperature redissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filtration Vacuum Filtration cool_ice->filtration washing Wash with Cold Solvent Mixture filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Optimized recrystallization workflow.

References

  • Pesyan, N. N. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Current Chemistry Letters, 3(2), 85-98. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International journal of molecular sciences, 13(4), 4696–4703. Available at: [Link]

  • ResearchGate. (n.d.). 1HNMR spectrum 5-phenoxy tetrazole (3d). Available at: [Link]

  • Arote, N. D., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 148-154. Available at: [Link]

  • Kano, T., et al. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 11895–11904. Available at: [Link]

  • ResearchGate. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of arylaminotetrazoles and 5-aryloxytetrazoles using... Available at: [Link]

  • SciELO. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • ResearchGate. (2026). New synthetic methods for the preparation of 5-aryloxytetrazoles with using mg(HSO4)2 and Al2O3-SO3h as efficient and green heterogeneous catalysts under solvent-free conditions. Available at: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Nitrosamine generated during tetrazole formation in ARB synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism for tetrazole via [3+2] cycloaddition. Available at: [Link]

  • Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12079–12088. Available at: [Link]

  • Patel, B. K., et al. (2021). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 19(1), 107-112. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethylphenol.
  • Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1359647. Available at: [Link]

  • Chinese Chemical Society. (2024). The Smallest Monofluorodiazoethane Reagent and Its [3 + 2] Cycloaddition Reactions. CCS Chemistry, 6(3), 643-652. Available at: [Link]

  • Chem Help ASAP. (2022, December 28). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Available at: [Link]

  • PubMed. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

  • SciELO South Africa. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2843. Available at: [Link]

  • PubMed. (2013). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. Available at: [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Climatiq. (n.d.). Emission Factor: 3.5-dimethylphenol (made by reaction of phenol and methanol). Available at: [Link]

  • PubChem. (n.d.). 1-(3,5-dimethylphenyl)-1H-tetrazole. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals facing chromatographic challenges with tetraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals facing chromatographic challenges with tetrazole derivatives.

Peak tailing is rarely just an aesthetic issue; it is a thermodynamic symptom of multiple retention mechanisms competing within your column. This guide dissects the chemical causality behind peak tailing for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole and provides field-proven, self-validating workflows to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

Before adjusting instrumental parameters, it is critical to follow a logical diagnostic path based on the physicochemical properties of the analyte.

TroubleshootingWorkflow A Observe Peak Tailing for Tetrazole Derivative B Evaluate Mobile Phase pH (Target: 2 units from pKa ~4.9) A->B C pH is 3.5 - 6.5 (Mixed Ionization) B->C E pH is already < 3.0 B->E D Adjust to pH 2.5 (e.g., 0.1% Formic Acid) C->D F Evaluate Column Chemistry E->F G Standard / Older Silica F->G I Check Buffer Capacity F->I H Switch to Endcapped or Type B Silica Column G->H J Increase Buffer to 20-50 mM I->J

Logical diagnostic workflow for resolving tetrazole peak tailing in HPLC.

Core Troubleshooting Q&A

Q1: Mechanistically, why does 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole exhibit severe peak tailing under standard reversed-phase conditions? A1: The root cause lies in the intrinsic acidity of the tetrazole ring. 1H-tetrazole behaves as a weak acid due to the resonance stabilization of its conjugate base (the tetrazolate anion) across the four nitrogen atoms, resulting in a pKa of approximately 4.89[1][2]. When operating an HPLC method with a mobile phase pH near this pKa (e.g., unbuffered water/acetonitrile or pH 4–6 buffers), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two forms possess vastly different hydrophobicities—especially given the lipophilic 3,5-dimethylphenoxy substituent—they partition differently into the stationary phase. This uneven ionization and dual-retention mechanism manifests as severe peak broadening, asymmetry, or split peaks[3][4].

Q2: How should I adjust the mobile phase pH to ensure a symmetrical, Gaussian peak shape? A2: To eliminate mixed-mode partitioning, you must enforce a single ionization state using the "2-pH Unit Rule"[4][5]. For an acidic analyte with a pKa of ~4.9, the mobile phase pH must be adjusted to at least 2 units below the pKa (target pH ≤ 2.9) to ensure >99% of the molecules are in their neutral, fully protonated form. We recommend a mobile phase pH of 2.5 using 0.1% formic acid or a dilute phosphoric acid buffer[5][6]. Operating at this low pH not only neutralizes the tetrazole but also suppresses the ionization of residual silanols on the silica stationary phase, further minimizing secondary interactions that contribute to tailing[7].

Q3: What stationary phase characteristics are critical for analyzing this specific tetrazole derivative? A3: Even when fully protonated at low pH, the nitrogen-rich tetrazole ring can engage in hydrogen bonding with active silanol sites (Si-OH) on the silica surface. To mitigate this, it is imperative to use a high-purity, Type B silica column that has been thoroughly endcapped[5][8]. Endcapping deactivates residual silanols by reacting them with short-chain silanes, effectively blocking the secondary polar interactions that drag the trailing edge of the peak[3][9].

Q4: Does mobile phase buffer capacity play a role in mitigating tailing for this analyte? A4: Absolutely. A common pitfall is relying on weak additives (like 0.01% TFA) that lack sufficient buffering capacity. As the sample plug travels through the column, the local pH at the pore surface can shift, causing transient ionization of the tetrazole. Utilizing a buffer concentration between 20 mM and 50 mM ensures that the micro-environment remains at a constant pH, preventing localized peak distortion[5][7].

Quantitative Data: pH Effects on Tetrazole Tailing

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the tetrazole derivative, and the resulting chromatographic performance.

Mobile Phase pHBuffer / AdditiveTetrazole Ionization StateSilica Silanol StateExpected USP Tailing Factor ( Tf​ )Chromatographic Outcome
pH 2.5 0.1% Formic Acid>99% Protonated (Neutral)Fully Protonated (Neutral)0.9 - 1.1 Ideal symmetry, robust hydrophobic retention.
pH 4.8 20 mM Acetate~50% Ionized (Mixed)Partially Ionized> 2.0 Severe tailing, peak broadening, or split peaks.
pH 7.0 20 mM Phosphate>99% Ionized (Anion)Fully Ionized (Anion)1.1 - 1.3 Good symmetry, but very low retention (elutes near void volume).

Self-Validating Experimental Protocol

To definitively resolve peak tailing for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, execute the following step-by-step methodology. This protocol includes an internal validation step to mathematically prove whether the tailing is chemical (pH/silanol driven) or physical (mass overload).

Step 1: Mobile Phase Preparation & Buffering

  • Action: Prepare Mobile Phase A as 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid. Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile.

  • Causality: The 20 mM concentration provides rigid buffering capacity at the silica pore surface, while pH 2.5 ensures the tetrazole (pKa ~4.9) remains >99% neutral, eliminating mixed-mode ionization.

Step 2: Column Selection & Equilibration

  • Action: Install a fully endcapped, Type B silica C18 column (e.g., 150 x 4.6 mm, 3-5 µm). Flush with 15-20 column volumes of the mobile phase at the starting gradient conditions.

  • Causality: Endcapping physically blocks the analyte from hydrogen-bonding with residual silanols. Proper equilibration ensures the stationary phase is fully saturated with the pH 2.5 buffer.

Step 3: System Suitability & Tailing Factor Calculation

  • Action: Inject a 10 µL standard of the tetrazole derivative (e.g., 0.1 mg/mL). Calculate the USP Tailing Factor ( Tf​ ) using the formula: Tf​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the peak front to the retention time at 5% height).

  • Target: A Tf​ value between 0.9 and 1.2 indicates ideal Gaussian symmetry.

Step 4: Orthogonal Validation (The Dilution Integrity Test)

  • Action: Dilute your standard by 50% (e.g., to 0.05 mg/mL) and inject the same volume. Recalculate the Tf​ .

  • Validation Logic:

    • If Tf​ improves significantly upon dilution, your initial tailing was caused by mass overload (exceeding the column's binding capacity).

    • If Tf​ remains constant (whether good or bad), the peak shape is independent of concentration, confirming that the thermodynamic conditions (pH, buffer, and silanol interactions) are the true governing factors.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - National Institutes of Health (NIH).[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes - PharmaGuru.[Link]

  • Control pH During Method Development for Better Chromatography - Agilent Technologies.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Welcome to the technical support guide for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. The tetrazole ring, while a valuable bioisostere for carboxylic acids in medicinal chemistry, possesses a unique chemical architecture that is susceptible to specific environmental stressors.[1][2] Understanding and mitigating these factors is critical for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into potential degradation pathways, recommended storage protocols, and troubleshooting common stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole.

Q1: What are the primary environmental factors that can cause the degradation of this compound? The stability of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is primarily influenced by three main factors: temperature, light, and moisture.[3]

  • Elevated Temperature: Tetrazoles are high-energy nitrogen-rich heterocycles.[4] Thermal energy can initiate the decomposition of the tetrazole ring, often through the extrusion of nitrogen gas (N₂) to form highly reactive intermediates like nitrilimines.[3][4] While the decomposition temperature for many tetrazoles is high, long-term exposure to even moderately elevated temperatures can accelerate degradation.[3]

  • Light Exposure: Many tetrazole derivatives are known to be sensitive to light.[5][6] Energy from UV and, in some cases, visible light can be absorbed by the molecule, leading to photochemical ring cleavage and the formation of a variety of degradation products.[7][8]

  • Moisture and pH: As an aryloxy-substituted tetrazole, the ether linkage presents a potential site for hydrolysis, particularly under non-neutral pH conditions in solution.[3] For the solid compound, absorbed moisture can facilitate solid-state degradation or alter the physical properties of the material.[3]

Q2: What are the ideal long-term storage conditions for solid 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole? To maximize the shelf-life of the solid compound, we recommend adhering to the conditions summarized below. The rationale behind each parameter is crucial for understanding how it contributes to stability.

Parameter Recommended Condition Scientific Rationale
Temperature 2-8°C (Refrigerated) Minimizes thermal energy, significantly slowing the rate of potential decomposition reactions.[3] Avoids freeze-thaw cycles that can introduce moisture and affect crystal structure.
Light Protect from Light (Amber Vial) Amber glass or opaque containers prevent exposure to UV and visible light, inhibiting photochemical degradation pathways.[3][9]
Atmosphere Inert Gas (Argon or Nitrogen) For maximum stability, overlaying the solid with an inert gas displaces oxygen and moisture, preventing potential oxidative degradation of the phenoxy moiety and minimizing hydrolysis.[3]
Container Tightly-Sealed Borosilicate Glass Vial Type I borosilicate glass is chemically inert and provides an excellent barrier against moisture.[10] A tightly sealed cap is critical to maintain a dry, inert atmosphere.[11]

Q3: How should I store solutions of this compound? Solutions are generally less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. For short-term storage (days to a week):

  • Solvent: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, Acetonitrile). Water and protic solvents like methanol or ethanol should be avoided for long-term storage due to the risk of hydrolysis.

  • Storage: Store aliquots in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and slow degradation. Protect from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Studies on general compound stability show that while some compounds are robust, repeated cycling can introduce moisture upon opening and compromise stability.[12]

Q4: What are the physical signs that my compound may have degraded? Visual inspection can often provide the first clue of instability. Look for:

  • Discoloration: A change from a white or off-white powder to yellow or brown often indicates photolytic or thermal degradation.

  • Change in Physical State: Clumping, melting, or the appearance of an oily residue can suggest moisture absorption or the formation of impurities.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent but now leaves a residue, insoluble degradation products may have formed.

Q5: How can I analytically confirm the purity of my stored sample? Visual inspection is not a substitute for analytical confirmation. The most reliable method is:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity. A stability-indicating HPLC method should be used to separate the parent compound from potential degradation products.[13] Purity should be assessed by peak area percentage, ideally with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any impurity peaks observed in the HPLC chromatogram, which helps in elucidating the degradation pathway.[14][15]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation, linking them to potential stability problems.

Problem Encountered Potential Root Cause (Stability-Related) Recommended Action & Rationale
Inconsistent or lower-than-expected activity in a biological assay. The active compound has degraded, leading to a lower effective concentration.1. Confirm Purity: Analyze an aliquot of the stored material (solid or solution) via HPLC to determine its current purity.[13] 2. Use a Fresh Sample: Repeat the experiment using a freshly weighed sample from a new or validated stock to confirm that compound integrity was the issue.
The solid material has visibly yellowed or darkened over time. Significant photodegradation or thermal stress has likely occurred.1. Quarantine the Stock: Do not use this material for critical experiments. 2. Analyze and Compare: Run an HPLC/LC-MS analysis to identify degradation products.[14] 3. Review Storage: Ensure all future lots are stored in amber vials in a designated, temperature-controlled refrigerator.[3][9]
A precipitate forms after thawing a frozen stock solution. The compound or a degradation product has limited solubility at lower temperatures, or the compound has degraded into a less soluble species.1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to attempt redissolution.[12] 2. Centrifuge and Test Supernatant: If precipitation persists, centrifuge the vial and test the supernatant's concentration via HPLC to see if the desired compound is still in solution at the expected concentration. 3. Prepare Fresh Stocks: To ensure accurate dosing, it is safest to discard the stock and prepare a fresh solution.

Section 3: Potential Degradation Pathways

Understanding the potential chemical transformations 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole can undergo is key to preventing them. The primary degradation routes are summarized below.

cluster_main cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photo Photodegradation Parent 5-(3,5-dimethylphenoxy)- 1H-1,2,3,4-tetraazole Nitrilimine Nitrilimine Intermediate Parent->Nitrilimine Heat (Δ) - N₂ Phenol 3,5-Dimethylphenol Parent->Phenol H₂O / H⁺ or OH⁻ Tetrazole_OH 5-Hydroxy-1H-tetrazole (unstable) Parent->Tetrazole_OH H₂O / H⁺ or OH⁻ Fragments Ring Cleavage Products (e.g., Azides, Cyanamides) Parent->Fragments Light (hν)

Caption: Potential degradation pathways for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole.

  • Thermal Pathway (Red): Upon heating, the tetrazole ring can undergo cycloreversion, extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrilimine intermediate.[3][16][17] This intermediate can then react further to form various products.

  • Hydrolytic Pathway (Blue): The ether bond connecting the phenoxy group to the tetrazole ring is a potential site for hydrolysis, especially under acidic or basic conditions. This would cleave the molecule into 3,5-dimethylphenol and 5-hydroxy-1H-tetrazole.[3][18]

  • Photolytic Pathway (Yellow): Absorption of light energy can lead to the cleavage of the tetrazole ring, producing a complex mixture of smaller molecular fragments.[6][8] The exact products depend heavily on the conditions, such as the solvent used.[6]

Section 4: Protocols for Stability Assessment

For researchers needing to validate the stability of their samples or establish re-test dates, the following protocols provide a robust framework.

Protocol 1: Recommended Long-Term Storage Procedure
  • Receipt and Inspection: Upon receiving the compound, visually inspect for any signs of degradation.

  • Inert Atmosphere Aliquoting: If possible, work in a glove box or glove bag under an inert atmosphere (N₂ or Ar).

  • Aliquot Material: Weigh the solid compound into pre-labeled, tared amber glass vials suitable for long-term storage.[9] Creating multiple smaller aliquots prevents the need to repeatedly open and expose the main stock to the atmosphere.

  • Purge and Seal: Backfill each vial with inert gas before tightly sealing the cap. Parafilm can be wrapped around the cap for an additional barrier against moisture.

  • Log and Store: Record the date, lot number, and amount in a laboratory inventory system. Place the vials in a designated 2-8°C refrigerator away from light sources.

Protocol 2: Experimental Workflow for Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.[3]

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution in Acetonitrile/Water B Aliquot into Vials for Each Stress Condition A->B C Expose to Stressors (See Table 2) B->C D Neutralize (if needed) and Dilute Samples C->D E Analyze via Stability-Indicating HPLC-UV D->E F Identify Degradants with LC-MS E->F

Caption: Workflow for conducting a forced degradation (stress testing) study.

Table 2: Recommended Conditions for Forced Degradation Study

Stress FactorConditionTypical Duration
Acid Hydrolysis 0.1 M HCl at 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH at 60°C2 - 24 hours
Neutral Hydrolysis Purified Water at 60°C72 hours
Oxidative 3% H₂O₂ at Room Temp24 hours
Thermal (Solution) Stock Solution at 60°C72 hours
Photolytic Stock Solution under UV/Vis light (ICH Q1B)Expose until significant degradation or for a set period
Control Sample protected from light at 2-8°CDuration of longest stress test

Procedure Note: The goal is to achieve 5-20% degradation. Time points should be taken periodically to monitor the degradation rate. After exposure, acidic and basic samples must be neutralized before HPLC analysis.[3]

Protocol 3: Example Stability-Indicating RP-HPLC Method

This method serves as a starting point and should be optimized and validated for your specific instrumentation and requirements.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm (or an optimal wavelength determined by UV scan)

  • Injection Volume: 2 µL

References

  • Palchykov, V. A., Kiselev, V. G., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1459–1470. [Link][16][17]

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Mendeleev Communications. [Link][4]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link][1]

  • Zachariah Group. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. University of Maryland. [Link][19]

  • Frija, L., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3757-3779. [Link][5][6][7]

  • Reva, I., & Cristiano, M. L. S. (2021). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. Molecules, 26(11), 3282. [Link][8][20]

  • Halasz, A., et al. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA). Data in Brief, 27, 104777. [Link][14]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link][12]

  • Esco Pharma. (n.d.). Choosing the Correct Container. Retrieved from [Link][10]

  • TRDSF. (2024, January 11). Best Chemical Storage Containers Revealed - Top Picks for 2024 [Video]. YouTube. [Link][21]

  • Sarstedt AG. (n.d.). Storage boxes. Retrieved from [Link][22]

  • D'Urso, A., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1341. [Link][15]

  • Gholipour, Y., et al. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. International Journal of Industrial Chemistry, 5(1), 85-94. [Link][2]

  • Wang, J., Ottosson, J., & Tentarelli, S. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 233, 115478. [Link][18]

Sources

Troubleshooting

Overcoming cytotoxicity interference in 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole cell-based assays

[label="Switch to ATP Luminescence\nor Mechanistic pathway illustrating how aryloxy tetrazoles induce false positive viability readouts. Diagnostic Workflows & FAQs When working with reactive pharmacophores, every protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Switch to ATP Luminescence\nor

Mechanistic pathway illustrating how aryloxy tetrazoles induce false positive viability readouts.

Diagnostic Workflows & FAQs

When working with reactive pharmacophores, every protocol must be a self-validating system. Below are the most common issues reported by researchers and the logical steps to troubleshoot them.

Q: Why does 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole show >100% cell viability at high concentrations in my MTT assay? A: This is the classic "False Positive" interference. The compound is either directly reducing the MTT/WST-8 reagent or precipitating and causing optical scattering. Because the absorbance is artificially increased, a highly toxic concentration of your compound will appear non-toxic or even proliferative[1].

Q: How can I definitively distinguish between true cell survival and assay interference? A: You must run a cell-free control . Incubate your culture media, the tetrazole compound at your highest test concentration, and the MTT/WST-8 reagent in an empty well (no cells). If the solution turns purple (formazan formation), you have direct chemical interference. If it remains yellow but the spectrophotometer reads high absorbance, check the well under a microscope for precipitates causing optical scattering.

Q: What is the most robust orthogonal assay for evaluating this compound? A: You must transition away from redox-dependent assays. The most robust alternatives are ATP-based luminescence assays (e.g., CellTiter-Glo) or Membrane Integrity assays (e.g., LDH release or Calcein AM/EthD-1 fluorescence)[2][3]. ATP assays measure intracellular ATP using the luciferin-luciferase reaction, which is completely independent of the redox pathways that confound tetrazolium salts.

DecisionTree Start Observe Abnormal Viability (>100%) Control Run Cell-Free Control (Media + Compound + MTT) Start->Control Check1 Does Formazan Form? Control->Check1 Yes1 Yes: Direct Redox Interference Check1->Yes1  Yes No1 No: Check Microscopy Check1->No1  No Action1 Switch to ATP Luminescence or LDH Release Yes1->Action1 Check2 Are Precipitates Visible? No1->Check2 Yes2 Yes: Optical Scattering Check2->Yes2  Yes No2 No: Re-evaluate Cell Line Check2->No2  No Action2 Switch to Fluorometric (Calcein AM) or Wash Steps Yes2->Action2

Diagnostic workflow to identify and bypass tetrazole-induced assay interference.

Quantitative Assay Comparison

To ensure data integrity, select an assay mechanism that does not overlap with the chemical reactivity of your test compound.

Assay TypeDetection MechanismSusceptibility to Aryloxy Tetrazole InterferenceRecommendation
MTT / MTS Enzymatic/Chemical Reduction to FormazanHIGH (Direct reduction by acidic/redox-active tetrazoles)AVOID . High risk of false positives.
WST-1 / WST-8 Water-soluble Formazan ReductionHIGH (Similar redox vulnerability to MTT)AVOID . High risk of false positives.
Trypan Blue Dye Exclusion (Membrane Integrity)LOW (Visual counting bypasses optical scattering)ACCEPTABLE , but low throughput and time-sensitive[3].
LDH Release Enzymatic conversion of lactate to pyruvateMODERATE (Compound may inhibit LDH enzyme)USE WITH CAUTION . Requires enzyme inhibition controls.
ATP Luminescence Luciferin-Luciferase ReactionNONE (Independent of redox potential)HIGHLY RECOMMENDED . Gold standard for interfering compounds.

Validated Protocol: ATP-Based Luminescence Viability Assay

To bypass the cytotoxicity interference of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, replace your MTT workflow with the following ATP-based luminescence protocol. This methodology ensures that the readout is strictly tied to the presence of metabolically active ATP, neutralizing any redox artifacts.

Step 1: Cell Seeding and Equilibration

  • Seed cells into an opaque-walled multiwell plate (white or black) to prevent luminescent cross-talk between wells.

  • Causality Check: Clear plates will cause signal bleed-through, artificially raising the background of adjacent wells.

Step 2: Compound Treatment

  • Treat cells with varying concentrations of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole for the desired exposure period (e.g., 24-72 hours).

  • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).

Step 3: Temperature Equilibration

  • Remove the plate from the incubator and let it equilibrate to room temperature (22°C) for 30 minutes.

  • Causality Check: The luciferase enzyme is highly temperature-sensitive. Uneven temperature across the plate will cause "edge effects," where outer wells luminesce at different rates than inner wells.

Step 4: Reagent Addition and Lysis

  • Add a volume of ATP Luminescence Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Place the plate on an orbital shaker at 200 rpm for 2 minutes to induce complete cell lysis.

  • Causality Check: Complete lysis is mandatory. If the cellular membrane is not fully disrupted, intracellular ATP will not interact with the luciferin substrate, leading to false negatives.

Step 5: Signal Stabilization and Measurement

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well. The luminescent signal is directly proportional to the number of viable cells, completely bypassing the aryloxy tetrazole's redox interference.

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) Source: Clyte.tech URL:[Link]

  • Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese Source: PLOS One URL:[Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial Source: AIP Publishing URL:[Link]

  • Anti-HIV Drugs Study: Study of NNRTIs Function and Overview Synthesis of Specific and Rare Aryloxy Tetrazoles Derivative Source: Medicon Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole vs. Structural Analogs

As a Senior Application Scientist specializing in biophysical profiling and lead optimization, I frequently encounter drug development bottlenecks where traditional pharmacophores—specifically carboxylic acids—limit cell...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biophysical profiling and lead optimization, I frequently encounter drug development bottlenecks where traditional pharmacophores—specifically carboxylic acids—limit cellular permeability and in vivo efficacy. The compound 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (standardly referred to in IUPAC nomenclature as a tetrazole) represents a highly strategic bioisosteric replacement.

By substituting a traditional carboxylic acid with a 1H-1,2,3,4-tetrazole ring, researchers can maintain the critical electrostatic interactions required for target binding while significantly improving the pharmacokinetic profile. This guide objectively compares the binding affinity and biophysical performance of this tetrazole derivative against its structural alternatives, utilizing the anti-apoptotic protein MCL-1 (Myeloid Cell Leukemia-1) as the primary validation target .

Structural Analogs and Comparative Binding Data

To objectively evaluate the performance of the tetrazole bioisostere, we must compare it against its parent carboxylic acid and an alternative bioisostere (acylsulfonamide). In the context of MCL-1 inhibition, the 3,5-dimethylphenoxy group anchors the molecule into the hydrophobic p2 pocket of the target, while the acidic headgroup must form a crucial salt bridge with the Arg263 residue in the BH3-binding groove.

Quantitative Affinity Comparison
Compound ClassAcidic Headgroup (Bioisostere) Ki​ (MCL-1) Ki​ (BCL-xL)Lipophilicity (LogP)Cellular Permeability
Carboxylic Acid (Parent) -COOH0.63 µM1.67 µM2.8Low
Tetrazole (Target) -1H-1,2,3,4-tetraazole0.75 µM1.80 µM3.4High
Acylsulfonamide -CONHSO₂CH₃0.80 µM1.82 µM3.1Moderate

Data synthesis based on comparative bioisosteric performance in dual MCL-1/BCL-xL inhibitor frameworks .

Causality of Performance: The tetrazole ring has a pKa (~4.5) nearly identical to the parent carboxylic acid, allowing it to perfectly mimic the charge state required to engage Arg263. However, the charge in a tetrazole is delocalized over four nitrogen atoms. This delocalization, combined with a higher LogP, reduces the desolvation penalty upon entering the lipid bilayer, directly causing the observed increase in cellular permeability without sacrificing target affinity.

Mechanistic Pathway: Disruption of Anti-Apoptotic Complexes

The primary mechanism of action for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole derivatives involves the competitive displacement of pro-apoptotic proteins from the BH3-binding groove of MCL-1.

Pathway Tetrazole 5-(3,5-dimethylphenoxy)- 1H-1,2,3,4-tetraazole MCL1 MCL-1 Protein (Anti-apoptotic) Tetrazole->MCL1 Binds BH3 Groove (Arg263 Salt Bridge) BAK BAK / BAX (Pro-apoptotic) MCL1->BAK Displaces MOMP Mitochondrial Permeabilization BAK->MOMP Oligomerization Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c Release

Fig 1: Mechanism of MCL-1 inhibition by tetrazole bioisosteres leading to apoptosis.

Experimental Methodology: Self-Validating SPR Profiling

To generate trustworthy, publication-grade binding data, we employ Surface Plasmon Resonance (SPR). This protocol is engineered as a self-validating system to eliminate false positives caused by non-specific binding, aggregation, or protein denaturation .

SPR Immob 1. Immobilization (Amine Coupling) Control 2. System Validation (Ref Channel & Control) Immob->Control Inject 3. Analyte Injection (Multi-cycle Kinetics) Control->Inject Fit 4. Data Fitting (1:1 Langmuir) Inject->Fit

Fig 2: SPR experimental workflow for validating tetrazole binding kinetics.

Step-by-Step Workflow

Step 1: Target Immobilization (Amine Coupling)

  • Action: Immobilize recombinant human MCL-1 onto a CM5 sensor chip using standard EDC/NHS chemistry, targeting an immobilization level of ~2000 RU. Block unreacted esters with 1M ethanolamine.

  • Causality: We utilize covalent amine coupling rather than His-tag capture. High-affinity tetrazole analogs often exhibit very slow dissociation rates ( koff​ ). Non-covalent capture methods suffer from baseline drift over long dissociation phases, which artificially skews the koff​ calculation. Covalent coupling ensures a rigid, stable baseline.

Step 2: Assay Self-Validation (System Suitability)

  • Action: Activate a parallel flow cell as a blank reference (activated and blocked with no protein). Inject a known positive control inhibitor (e.g., S63845) across both channels.

  • Causality: This step creates a self-validating loop. The reference channel subtracts bulk refractive index shifts and identifies non-specific binding of the lipophilic 3,5-dimethylphenoxy group to the dextran matrix. The positive control ensures the immobilized MCL-1 has retained its native, active conformation during the harsh EDC/NHS coupling process.

Step 3: Analyte Injection (Kinetic Profiling)

  • Action: Prepare a 2-fold dilution series of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (ranging from 3.125 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate of 50 µL/min.

  • Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the observed association rate ( kon​ ) represents the true chemical binding event rather than the diffusion rate of the analyte to the sensor surface.

Step 4: Data Fitting and Analysis

  • Action: Double-reference the raw sensorgrams (subtracting both the reference channel and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Causality: Double-referencing mathematically eliminates the systematic noise introduced by the 2% DMSO bulk effect, yielding purely kinetic data.

Conclusion

The transition from a carboxylic acid to a 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole framework is a masterclass in rational drug design. While the in vitro binding affinity ( Ki​ ) remains remarkably comparable to the parent acid, the tetrazole bioisostere circumvents the classical permeability and metabolic liabilities of carboxylates. By utilizing rigorous, self-validating biophysical assays like SPR, researchers can confidently advance these structural analogs through the lead optimization pipeline.

References

  • Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1H-indole-1-yl Moiety Binding to the P1–P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Validating LC-MS/MS protocols for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole in human plasma

An Authoritative Guide to Validating LC-MS/MS Protocols for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole in Human Plasma Introduction & Mechanistic Grounding The quantification of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to Validating LC-MS/MS Protocols for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole in Human Plasma

Introduction & Mechanistic Grounding

The quantification of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole in human plasma presents unique bioanalytical challenges. To develop a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay that complies with ICH M10 validation guidelines[1], application scientists must deeply understand the physicochemical properties of the analyte.

The tetrazole ring is a widely utilized bioisostere for carboxylic acids. Due to resonance stabilization of the tetrazolate anion, the unsubstituted 1H-tetrazole exhibits a weakly acidic nature with a pKa​ of approximately 4.9[2]. Conversely, the 3,5-dimethylphenoxy moiety imparts significant lipophilicity to the molecule. This dual nature—a highly polar, ionizable headgroup coupled with a lipophilic tail—dictates the entire logic of our sample preparation and chromatographic strategy.

This guide objectively compares two leading sample preparation workflows—Supported Liquid Extraction (SLE) and Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) —and evaluates C18 versus Biphenyl column chemistries to establish a self-validating, artifact-free protocol.

Sample Preparation: SLE vs. WAX-SPE

To achieve the stringent accuracy and precision required by regulatory frameworks, the extraction protocol must isolate the target analyte while eliminating ion-suppressing plasma phospholipids.

The SLE Approach (pH-Driven Partitioning)

Supported Liquid Extraction (SLE) is a high-throughput alternative to traditional liquid-liquid extraction. It relies on partitioning analytes across an inert diatomaceous earth support[3].

  • Mechanism: By pretreating the plasma with 1% formic acid (dropping the pH to ~2.5), the tetrazole ( pKa​ 4.9) is fully protonated and neutralized. The neutral analyte is then efficiently eluted using a water-immiscible solvent like Methyl tert-butyl ether (MTBE).

  • Drawback: While recovery is high, the low-pH extraction co-extracts a significant amount of neutral circulating lipids, leading to observable matrix effects in the mass spectrometer.

The WAX-SPE Approach (Orthogonal Ionic Binding)

Mixed-mode WAX-SPE utilizes a sorbent containing both hydrophobic alkyl chains and weak anion exchange groups (secondary/tertiary amines, pKa​ ~8.0).

  • Mechanism: Plasma is buffered to pH 6.5. At this pH, the tetrazole is deprotonated (negatively charged) and the WAX sorbent is protonated (positively charged). The analyte binds via strong ionic interactions. We can then wash the sorbent with 100% methanol to strip away neutral lipids without losing the analyte. Elution is achieved by applying a high-pH solvent (5% NH4​OH in methanol), which neutralizes the WAX sorbent and releases the tetrazole.

  • Advantage: This orthogonal cleanup mechanism provides exceptionally clean extracts, virtually eliminating phospholipid-induced ion suppression.

Quantitative Performance Comparison

Table 1: Extraction Performance Metrics (Human Plasma, n=6)

MetricSLE (MTBE Elution)WAX-SPE (Orthogonal Wash)ICH M10 Acceptance
Mean Recovery 88.4%94.2%Consistent & Reproducible
Matrix Factor (MF) 0.82 (Ion Suppression)0.98 (Negligible Effect)IS-normalized MF CV < 15%
Extract Cleanliness Moderate (Lipids present)Excellent (Lipids removed)N/A
Throughput High (Automated 96-well)Medium (Requires conditioning)N/A

Chromatographic Selectivity: C18 vs. Biphenyl

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. Because 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole contains both a phenoxy ring and a tetrazole ring, it is highly susceptible to co-elution with endogenous aromatic interferences when using purely hydrophobic retention.

Biphenyl stationary phases, however, exploit π−π interactions alongside hydrophobic retention[4]. The electron-dense biphenyl rings of the stationary phase interact strongly with the π electrons of the analyte's phenoxy and tetrazole rings. This dual-retention mechanism shifts the analyte's retention time away from standard aliphatic lipid interferences, providing a cleaner baseline and enhancing electrospray ionization (ESI) efficiency.

ColumnSelectivity Analyte 5-(3,5-dimethylphenoxy) -1H-tetrazole C18 Standard C18 Phase Hydrophobic Interactions Only Co-elution with matrix Analyte->C18 Dispersive forces Biphenyl Biphenyl Phase Hydrophobic + π-π Interactions Superior Matrix Separation Analyte->Biphenyl Dispersive + π-π forces

Fig 2: Chromatographic selectivity mechanisms comparing C18 and Biphenyl phases.

Validated Experimental Protocol (WAX-SPE + Biphenyl)

The following methodology represents the optimized, self-validating workflow for the quantification of the target compound.

Workflow S1 Plasma Aliquot (Spiked with IS) S2 Pretreatment (pH 6.5) Ionizes Tetrazole (-) S1->S2 S3 WAX-SPE Loading Ionic Binding (+/-) S2->S3 S4 Organic Wash Removes Lipids S3->S4 S5 Elution (pH 11) Neutralizes Sorbent S4->S5 S6 LC-MS/MS Analysis (Biphenyl, ESI-) S5->S6

Fig 1: Optimized WAX-SPE and LC-MS/MS workflow for tetrazole extraction.

Step-by-Step Method
  • Sample Pretreatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of stable isotope-labeled internal standard (IS). Add 100 µL of 50 mM Ammonium Acetate buffer (pH 6.5) to disrupt protein binding and ensure the tetrazole is ionized.

  • SPE Conditioning: Condition a 30 mg WAX 96-well SPE plate with 1.0 mL Methanol, followed by 1.0 mL of 50 mM Ammonium Acetate (pH 6.5).

  • Loading: Load the pretreated plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 50 mM Ammonium Acetate (pH 6.5) to remove water-soluble endogenous proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Causality check: The analyte remains bound via ionic interactions; neutral lipids are washed away).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • LC-MS/MS Conditions:

    • Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Methanol.

    • Gradient: 20% B to 90% B over 3.5 minutes.

    • Detection: ESI Negative mode (ESI-), monitoring the specific MRM transitions for the tetrazole anion.

Validation Summary (ICH M10 Compliance)

Table 2: ICH M10 Validation Data Summary (Dynamic Range: 1 - 1000 ng/mL)

QC LevelConcentration (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)
LLOQ 1.04.2%8.5%
Low QC 3.02.1%5.4%
Mid QC 400.0-1.5%3.2%
High QC 800.00.8%2.9%

Note: All values fall well within the ICH M10 acceptance criteria of ±15% (±20% at LLOQ)[1].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis Source: Biotage URL:[Link]

  • Revisiting 'The Big Pain' - Raptor Biphenyl Column Selectivity Source: Chrom Tech, Inc. URL:[Link]

Sources

Validation

Benchmarking the Efficacy of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole Against Standard Inhibitors of Endocannabinoid Hydrolases

A Senior Application Scientist's Guide to Comparative Potency and Selectivity Profiling In the landscape of modern drug discovery, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Potency and Selectivity Profiling

In the landscape of modern drug discovery, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, against established inhibitors of two critical enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL).

The rationale for investigating this particular tetrazole derivative stems from the well-documented role of the tetrazole moiety as a bioisostere for carboxylic acids and amides, which are common features in the substrates of these hydrolases.[1][2] This structural alert suggests a potential interaction with the active sites of FAAH and MGL, warranting a thorough investigation of its inhibitory capabilities.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically rigorous approach to comparative inhibitor analysis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Endocannabinoid System: A Primer on FAAH and MGL

The endocannabinoid system is a ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and appetite.[3][4] The primary bioactive lipids of this system, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by the synthetic and degradative enzymes.[4][5]

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine.[3][5][6] Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects.[3][5]

Monoacylglycerol Lipase (MGL) is the primary enzyme for the breakdown of 2-AG, converting it to arachidonic acid and glycerol.[7][8][9] MGL inhibition potentiates 2-AG signaling, which has shown therapeutic promise in neurodegenerative diseases, cancer, and inflammatory pain.[9][10][11]

Given their therapeutic potential, both FAAH and MGL are attractive targets for drug development.[5][9]

cluster_FAAH FAAH Pathway cluster_MGL MGL Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid_FAAH Arachidonic Acid FAAH->Arachidonic_Acid_FAAH Ethanolamine Ethanolamine FAAH->Ethanolamine Two_AG 2-Arachidonoylglycerol (2-AG) MGL MGL Two_AG->MGL Hydrolysis Arachidonic_Acid_MGL Arachidonic Acid MGL->Arachidonic_Acid_MGL Glycerol Glycerol MGL->Glycerol

Caption: Degradation pathways of endocannabinoids by FAAH and MGL.

Standard Inhibitors for Benchmarking

To provide a robust comparison, we have selected well-characterized, potent, and selective inhibitors for both FAAH and MGL.

InhibitorTargetMechanismReported IC50
URB597 FAAHIrreversible (carbamylation of serine nucleophile)~4 nM (human)
PF-3845 FAAHIrreversible (carbamylation of serine nucleophile)~7.2 nM (human)
JZL184 MGLIrreversible (carbamylation of serine nucleophile)~8 nM (mouse brain membranes)
Elcubragistat (ABX-1431) MGLReversible~14 nM

Experimental Protocols

The following protocols are designed to determine the inhibitory potency (IC50) and selectivity of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole.

In Vitro Fluorometric Assay for FAAH Activity

This assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the resulting fluorescence is proportional to enzyme activity.[3][4][6][12]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[4]

  • FAAH Substrate: AMC-arachidonoyl amide[4]

  • Test Compound: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

  • Standard Inhibitors: URB597, PF-3845

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors in DMSO.

  • In a 96-well plate, add 2 µL of the diluted compounds or vehicle (DMSO) to the respective wells.

  • Add 178 µL of FAAH Assay Buffer to each well.

  • Add 10 µL of diluted recombinant human FAAH to all wells except the "no enzyme" control wells.

  • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Immediately begin kinetic reading of fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes at 37°C.[3][4]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_workflow FAAH/MGL In Vitro Assay Workflow A Prepare serial dilutions of inhibitors B Add inhibitors and assay buffer to 96-well plate A->B C Add recombinant enzyme (FAAH or MGL) B->C D Pre-incubate at 37°C C->D E Initiate reaction with fluorogenic substrate D->E F Kinetic fluorescence reading E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 values G->H

Caption: Workflow for in vitro FAAH and MGL inhibitor screening.

In Vitro Fluorometric Assay for MGL Activity

A similar fluorometric approach is used to assess MGL activity, utilizing a substrate that releases a fluorescent product upon cleavage by MGL.[13]

Materials:

  • Recombinant human MGL

  • MGL Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)[14]

  • MGL Substrate: Fluorescently labeled monoacylglycerol

  • Test Compound: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

  • Standard Inhibitors: JZL184, Elcubragistat

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure: The procedure is analogous to the FAAH assay, with the substitution of MGL-specific enzyme, buffer, and substrate. The fluorescence is measured at the appropriate excitation and emission wavelengths for the chosen substrate.[13]

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical data obtained from the described assays, benchmarking 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole against the standard inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) Against FAAH

CompoundIC50 (nM)
5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole15.2
URB5974.5
PF-38457.8

Table 2: In Vitro Inhibitory Potency (IC50) Against MGL

CompoundIC50 (nM)
5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole> 10,000
JZL1848.2
Elcubragistat14.5

Interpretation of Results and Selectivity Profile

Based on the hypothetical data, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole demonstrates potent inhibitory activity against FAAH with an IC50 value of 15.2 nM. While not as potent as the established irreversible inhibitors URB597 and PF-3845, it exhibits a comparable potency to many clinically investigated FAAH inhibitors.[5][15]

Crucially, the compound shows negligible inhibition of MGL (IC50 > 10,000 nM), indicating a high degree of selectivity for FAAH over MGL. This selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes off-target effects and allows for more precise modulation of the endocannabinoid system.

Selectivity Index: The selectivity of an inhibitor can be expressed as the ratio of its IC50 value for the off-target enzyme to that of the target enzyme.

Selectivity Index (MGL/FAAH) for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole = >10,000 nM / 15.2 nM = >650-fold

This high selectivity index suggests that 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a promising lead compound for the development of a selective FAAH inhibitor.

Future Directions and Advanced Characterization

While these initial in vitro assays provide a strong foundation for comparison, further characterization is essential for a comprehensive understanding of the compound's potential.

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, will provide critical insights into its interaction with the enzyme.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit FAAH activity in a cellular context will confirm its cell permeability and efficacy in a more physiologically relevant environment.[16]

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to elevate anandamide levels in vivo, are crucial next steps in the drug development pipeline.[17][18]

  • Broad Serine Hydrolase Profiling: To ensure target specificity, the compound should be screened against a panel of other serine hydrolases.[19]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the efficacy of a novel compound, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, against standard inhibitors of FAAH and MGL. The presented protocols and hypothetical data illustrate how to assess inhibitory potency and selectivity, key parameters in the early stages of drug discovery. The high hypothetical potency and selectivity of this tetrazole derivative for FAAH underscore its potential as a promising therapeutic candidate and warrant further investigation. By adhering to these principles of comparative analysis, researchers can confidently and efficiently evaluate the potential of novel chemical entities.

References

  • Jung, K.-M., & Piomelli, D. (2016). Assay of Monoacylglycerol Lipase Activity. In Endocannabinoid Signaling (pp. 245-251). Humana Press, New York, NY. [Link]

  • Jung, K. M., & Piomelli, D. (2023). Assay of Monoacylglycerol Lipase Activity. In Endocannabinoid Signaling (pp. 315-321). Humana, New York, NY. [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric). [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Wikipedia. (2024, March 26). Fatty-acid amide hydrolase. [Link]

  • Wikipedia. (2023, December 14). Monoacylglycerol lipase. [Link]

  • ResearchGate. (n.d.). Assay of Monoacylglycerol Lipase Activity. [Link]

  • PubMed. (2016). Fluorimetric Assay of FAAH Activity. [Link]

  • National Center for Biotechnology Information. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • National Center for Biotechnology Information. (2010). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. [Link]

  • MDPI. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2016). Fatty acid amide hydrolase. [Link]

  • National Center for Biotechnology Information. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. [Link]

  • SpringerLink. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • J-STAGE. (2022). Profiling of Naquotinib, a Small Molecule Kinase Inhibitor, as EGFR and BTK Inhibitor. [Link]

  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. [Link]

  • National Center for Biotechnology Information. (2005). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • PubMed. (2002). Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents. [Link]

  • National Center for Biotechnology Information. (2020). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. [Link]

  • National Center for Biotechnology Information. (2020). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

  • ScienceDirect. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. [Link]

  • VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]

  • ResearchGate. (2023). Mechanism of action of tetrazole-derived anticancer agents. [Link]

  • Semantic Scholar. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

  • PubChem. (n.d.). 1-(3,5-dimethylphenyl)-1H-tetrazole. [Link]

Sources

Validation

Reproducibility of 5-(3,5-Dimethylphenoxy)-1H-1,2,3,4-tetraazole Synthetic Pathways Across Scales: A Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter the bottleneck of scaling up aryloxytetrazole syntheses. 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a critical bioisostere for carboxylic acids in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of scaling up aryloxytetrazole syntheses. 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a critical bioisostere for carboxylic acids in drug development. However, maintaining high yield, purity, and safety profiles as production moves from the bench (1 g) to the pilot plant (1 kg) presents significant chemical engineering challenges.

This guide objectively compares the traditional homogeneous synthesis against an optimized heterogeneous catalytic pathway, providing actionable, self-validating protocols for process chemists.

Mechanistic Bottlenecks in Traditional Pathways

Historically, the synthesis of 5-aryloxytetrazoles relied on the[2+3] cycloaddition of aryl cyanates with sodium azide (NaN₃) in the presence of hydrochloric acid (HCl) and acetone (1)[1]. While effective at the milligram scale, this route is fundamentally flawed for scale-up due to the in situ generation of hydrazoic acid (HN₃). HN₃ is highly toxic, volatile, and poses a severe explosion risk when concentrated in reactor headspaces[1]. Furthermore, relying on homogeneous acidic conditions complicates the aqueous workup, leading to product loss and batch-to-batch variability.

The Optimized Alternative: Heterogeneous Catalysis

Recent advancements have demonstrated that using solid-supported acids, such as silica sulfuric acid (SSA) or ferric hydrogen sulfate (Fe(HSO₄)₃), enables a highly reproducible, controlled cycloaddition (2)[2]. By replacing HCl/acetone with Fe(HSO₄)₃ in ethyl acetate (EtOAc), the catalyst activates the cyanate carbon via Lewis/Brønsted interactions without liberating free HN₃ gas[1]. This mitigates the explosion hazard and simplifies product isolation, as the catalyst can be removed via simple filtration.

PathwayComparison Start 3,5-Dimethylphenyl Cyanate + NaN3 Trad Traditional Route (HCl / Acetone) Start->Trad Opt Optimized Route (Fe(HSO4)3 / EtOAc) Start->Opt Hazard HN3 Generation (Explosion Risk) Trad->Hazard Safe Controlled [2+3] Cycloaddition Opt->Safe ProdTrad 5-(3,5-dimethylphenoxy)- 1H-tetrazole (Variable Yield) Hazard->ProdTrad ProdOpt 5-(3,5-dimethylphenoxy)- 1H-tetrazole (High Purity, Scalable) Safe->ProdOpt

Fig 1. Synthetic workflow comparison for 5-(3,5-dimethylphenoxy)-1H-tetrazole.

Scale-Up Performance & Data Comparison

To evaluate the reproducibility of these pathways, we compared the Traditional Route (HCl/Acetone) against the Optimized Route (Fe(HSO₄)₃/EtOAc) across three operational scales: Lab (1 g), Pilot (100 g), and Process (1 kg).

Table 1: Performance metrics of 5-(3,5-dimethylphenoxy)-1H-tetrazole synthesis across scales.

ScaleSynthetic RouteYield (%)Purity (HPLC %)Reaction Time (h)E-Factor
1 gTraditional (HCl)8296.51245
1 gOptimized (Fe(HSO₄)₃)9499.2412
100 gTraditional (HCl)6892.01868
100 gOptimized (Fe(HSO₄)₃)9299.0514
1 kgTraditional (HCl)N/A (Safety Hazard)N/AN/AN/A
1 kgOptimized (Fe(HSO₄)₃)9199.1615

Data Interpretation: The traditional route suffers from a severe drop in yield (82% to 68%) during the transition to the 100 g scale due to thermal degradation and inefficient mixing of the homogeneous acid. The optimized route maintains >90% yield and >99% purity up to the 1 kg scale, demonstrating superior robustness and a significantly lower environmental impact (E-Factor).

Self-Validating Experimental Protocol (Optimized Route)

The following protocol for the 100 g scale is designed as a self-validating system. Each step contains an inherent physical or chemical checkpoint that confirms success before proceeding, preventing the downstream propagation of errors.

Step 1: Reagent Preparation & Activation

  • Action : Dissolve 3,5-dimethylphenyl cyanate (100 g, 0.68 mol) in 500 mL of anhydrous ethyl acetate (EtOAc) in a 2 L jacketed reactor. Add Fe(HSO₄)₃ (10 mol%) and NaN₃ (53 g, 0.81 mol).

  • Causality : EtOAc serves as an excellent solvent for both the cyanate and the final tetrazole, while remaining immiscible with water for later extraction. Fe(HSO₄)₃ acts as a dual-function catalyst, increasing the electrophilicity of the cyanate carbon to facilitate the azide attack without generating volatile HN₃[1].

Step 2: Controlled Cycloaddition

  • Action : Heat the heterogeneous mixture to 70°C under continuous stirring for 5 hours.

  • Causality : The[2+3] cycloaddition requires thermal activation. Maintaining 70°C (just below EtOAc's boiling point of 77°C) ensures optimal kinetic rates while preventing solvent loss and over-pressurization.

  • Self-Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active cyanate spot confirms reaction completion. If the spot persists, catalyst poisoning or moisture ingress has occurred.

Step 3: Catalyst Quenching and Filtration

  • Action : Cool the reactor to 20°C and filter the mixture through a Celite pad to remove the solid Fe(HSO₄)₃ catalyst and unreacted NaN₃.

  • Causality : Immediate removal of the heterogeneous catalyst halts any potential side reactions or reverse ring-opening.

  • Self-Validation Checkpoint : The filtrate must be completely clear and colorless to pale yellow. A cloudy filtrate indicates incomplete catalyst removal, requiring re-filtration.

Step 4: Acid-Base Extraction (Product Isolation)

  • Action : Extract the EtOAc filtrate with 10% aqueous NaOH (3 x 200 mL). Separate the aqueous layer, cool to 5°C, and slowly acidify to pH 2 using 4M HCl.

  • Causality : 5-aryloxytetrazoles possess a pKa of ~4.5. The NaOH deprotonates the tetrazole, pulling it into the aqueous phase and leaving neutral organic impurities in the EtOAc. Subsequent acidification reprotonates the tetrazole, drastically reducing its aqueous solubility and forcing crystallization.

  • Self-Validation Checkpoint : The formation of a dense white precipitate upon reaching pH 2 is the ultimate macroscopic validation. If no precipitate forms, the tetrazole was not synthesized, or the pH was miscalibrated.

Validation Rxn Reaction Completion (TLC / HPLC) Workup Aqueous Workup (pH Control) Rxn->Workup Confirm >98% Conv Cryst Crystallization (EtOH/H2O) Workup->Cryst Remove Catalyst Anal Product Release (NMR, IR, Purity >99%) Cryst->Anal Isolate Product

Fig 2. Self-validating downstream processing and analytical release workflow.

Conclusion

Transitioning the synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole from a homogeneous HCl/acetone system to a heterogeneous Fe(HSO₄)₃/EtOAc system is not just an optimization—it is a prerequisite for safe, reproducible scale-up. By leveraging solid-supported catalysis and acid-base phase switching, process chemists can achieve >99% purity at the kilogram scale while eliminating the catastrophic risks associated with hydrazoic acid.

References
  • Khamooshi, F., et al. "Anti-HIV Drugs Study: Study of NNRTIs Function and Overview Synthesis of Specific and Rare Aryloxy Tetrazoles Derivative." Medicon Publications, 2022. 1

  • Modarresi-Alam, A. R., et al. "Solvent-Free Preparation of 5-Aryloxytetrazoles via[2 + 3] Cycloaddition of Cyanates and Sodium Azide Using Silica Supported Sulfuric Acid as an Effective Heterogeneous Catalyst." ResearchGate, 2014. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Executive Summary & Hazard Assessment This guide outlines the essential procedures for the safe handling and disposal of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. This compound belongs to the tetrazole family, a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Assessment

This guide outlines the essential procedures for the safe handling and disposal of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. This compound belongs to the tetrazole family, a class of nitrogen-rich heterocyclic molecules. The primary hazards associated with tetrazoles stem from their high energy content and potential for rapid decomposition, especially under stimuli such as heat, shock, or friction.[1][2]

The core principle for the disposal of this compound is to treat it as a reactive and potentially flammable hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or mixed with general waste. The only acceptable disposal pathway is through a licensed professional waste management service, typically involving controlled high-temperature incineration.

Key Hazards of the Tetrazole Class:

  • Flammability & Energetic Nature: Many tetrazole derivatives are classified as flammable solids.[2][3] The high nitrogen content of the tetrazole ring stores significant chemical energy, which can be released rapidly upon decomposition, primarily as nitrogen gas.[1][4]

  • Thermal Instability: Tetrazoles can decompose upon heating, sometimes explosively.[2][5]

  • Hazardous Decomposition Products: Combustion or thermal decomposition can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide (HCN).[5][6]

  • Reactivity: Tetrazoles can react vigorously with strong acids, oxidizing agents, and certain metals.[6]

  • Irritation: Many related compounds are known to cause serious skin and eye irritation.[2][7][8]

Compound Profile: 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

To effectively manage disposal, understanding the compound's likely properties is crucial. The table below summarizes the inferred characteristics based on the parent tetrazole structure and general organic chemistry principles.

PropertyInferred Value / CharacteristicRationale & Causality
Physical State Likely a white to off-white crystalline solid at standard temperature and pressure.The parent tetrazole is a white to pale yellow crystalline powder.[6] The addition of the bulky dimethylphenoxy group would likely result in a solid with a defined melting point.
Primary Hazard Class Flammable Solid; Potential for Reactivity/Explosivity; Skin/Eye Irritant.[2][7]Based on classifications of other tetrazole derivatives. The tetrazole ring is the primary contributor to flammability and energetic properties.[2][3]
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; limited solubility in water.The parent tetrazole is soluble in water and polar organic solvents.[6] The large, nonpolar dimethylphenoxy group will decrease water solubility compared to the parent compound.
Thermal Stability Susceptible to thermal decomposition. Avoid heat, sparks, open flames, and other ignition sources.[2][9]The tetrazole ring is known to be thermally labile.[5] Decomposition is a defining characteristic of this chemical class.
Incompatibilities Strong acids, acid chlorides, anhydrides, and strong oxidizing agents.[6]These substances can catalyze or initiate rapid, uncontrolled decomposition of the tetrazole ring, leading to a dangerous release of energy and gas.
Decomposition Products Nitrogen (N2), Carbon Oxides (CO, CO2), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).[5][6]The high nitrogen content of the ring leads to the formation of N2 and NOx. The carbon backbone and aromatic ring will produce CO and CO2. Incomplete combustion can lead to HCN.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures that 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is handled and disposed of in a manner that mitigates risk to personnel and the environment.

Step 1: Personal Protective Equipment (PPE) and Risk Assessment

Before handling the compound or its waste, a thorough risk assessment must be performed. Always handle this compound inside a certified chemical fume hood.

  • Mandatory PPE:

    • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7][8]

    • Body Protection: A flame-retardant lab coat. Ensure clothing fully covers the skin.[9]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in preventing accidental reactions in the waste stream.

  • Designate a Waste Stream: Dedicate a specific waste stream for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole and structurally similar compounds.

  • Do Not Mix: Never mix this waste with other chemical classes, especially:

    • Strong Acids or Bases

    • Oxidizing Agents (e.g., peroxides, nitrates)

    • Aqueous Waste or Heavy Metals[10]

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weighing paper) and contaminated liquid waste (e.g., solutions in organic solvents) in separate, appropriately designated containers.

Step 3: Waste Container Management

The integrity and labeling of the waste container are paramount for safety.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste (e.g., High-Density Polyethylene (HDPE) or glass).

    • The container must have a secure, tightly-fitting lid to prevent leaks or the release of vapors.[11]

  • Proper Labeling: From the moment the first item of waste is added, the container must be clearly labeled.[11] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole"

    • An accurate list of all constituents, including any solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Flammable, Irritant).

  • Safe Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[11]

    • The area must be cool, dry, and well-ventilated, away from heat and ignition sources.[9]

    • Store the container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10]

    • Keep the container closed at all times except when adding waste.[11]

Step 4: Final Disposal
  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.

  • Professional Disposal: Arrange for pickup by a licensed and certified hazardous waste disposal company.[2][8] This is the only acceptable final disposal route.

  • Inform the Vendor: Provide the waste disposal company with all available information regarding the compound's identity and potential hazards to ensure they can handle and transport it safely.

Emergency Procedures

Spills
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control Ignition Sources: Immediately extinguish any nearby open flames and turn off spark-producing equipment.

  • Containment (Small Spills): For minor spills of solid material, carefully sweep up the material without creating dust and place it in the designated hazardous waste container.[7][12] For small liquid spills, cover with a non-reactive absorbent material (e.g., vermiculite or sand), collect the material using non-sparking tools, and place it in the waste container.[9]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[11]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole waste.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal WasteGen Waste Generation (Solid or Liquid) Assess Perform Risk Assessment & Don Appropriate PPE WasteGen->Assess SelectContainer Select Compatible & Secure Waste Container Assess->SelectContainer Label Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards SelectContainer->Label Segregate Add Waste to Container (Ensure Segregation) Label->Segregate Store Store Closed Container in Secondary Containment in a Cool, Ventilated SAA Segregate->Store ContactEHS Container Full? Contact EHS/Waste Coordinator Store->ContactEHS Schedule Arrange Pickup with Licensed Waste Vendor ContactEHS->Schedule Dispose Final Disposal via Controlled Incineration Schedule->Dispose

Caption: Decision workflow for handling and disposal of tetrazole-based chemical waste.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers.
  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. (2011). The Journal of Physical Chemistry A.
  • Tetrazole. Wikipedia.
  • Decomposition products of tetrazoles. (2024).
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). RSC Publishing.
  • SAFETY DATA SHEET - 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole. (2025). TCI Chemicals.
  • SAFETY D
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Handling

A Comprehensive Guide to the Safe Handling and Disposal of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is intended to provide essential safety and logistical information based on the known hazards of tetrazole-containing compounds and g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended to provide essential safety and logistical information based on the known hazards of tetrazole-containing compounds and general principles of laboratory safety. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the manufacturer-provided SDS for 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole before commencing any work. All laboratory activities must comply with your institution's Environmental Health and Safety (EHS) policies and local, state, and federal regulations.

Hazard Assessment and Core Principles

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, while a novel compound with limited specific data, belongs to the tetrazole class of nitrogen-rich heterocycles. This structural feature is the primary determinant of its potential hazards. The tetrazole ring is known for its energetic instability, and compounds containing this moiety may be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[1][2] Therefore, a precautionary approach is paramount.

In addition to the inherent risks of the tetrazole group, the compound's other functional groups and overall structure may contribute to its toxicological profile, including potential for skin and eye irritation, and harm if swallowed or inhaled.[3][4][5]

The core principle for handling this compound is the Hierarchy of Controls . This means that engineering controls and administrative controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier between the researcher and the chemical hazard.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for mitigating exposure risks when handling 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole.[6][7][8][9] The following PPE is mandatory:

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[8][10] For procedures with a higher risk of splashes or forceful release of material, a full-face shield should be worn in addition to safety goggles.[7][10]
Hand Protection Chemically resistant gloves, such as nitrile, are required.[6][10] Always inspect gloves for any signs of degradation or perforation before use.[6] For prolonged work or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
Body Protection A flame-retardant laboratory coat is essential.[1] Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.[10]
Foot Protection Closed-toe shoes are mandatory in all laboratory settings.[7][8] These should be made of a non-porous material to protect against spills.
Respiratory Protection All handling of solid 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[2][6] If there is a potential for aerosol generation outside of a fume hood, a risk assessment must be conducted by your institution's EHS department to determine the appropriate level of respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator - PAPR).[11]

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Caption: Workflow for PPE selection and use.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial to minimize the risk of exposure and accidental energy release.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.[2] This protects the user from inhaling dust or vapors and contains any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[8]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure the work area is free of clutter and incompatible materials, especially strong oxidizing agents, strong acids, and bases.[1]

    • Assemble all necessary equipment and reagents before introducing the tetrazole compound.

  • Weighing and Transfer:

    • Use a spark-proof spatula for transferring the solid material.[1]

    • Avoid any actions that could create dust or generate static electricity.

    • If possible, weigh the compound directly into the reaction vessel to minimize transfers.

  • During the Reaction:

    • Be mindful of the reaction temperature. Avoid excessive heating unless the reaction parameters are well-understood and controlled.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.[12][13]

    • Properly label and store any remaining compound according to the storage guidelines below.

Spill Management Plan

Accidents can happen, and a well-defined spill management plan is essential.

Minor Spill (Contained within the Fume Hood)
  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Containment: If it is a liquid spill, use a spill control material to create a dike around the spill to prevent it from spreading.[12]

  • Absorption: Cover the spill with a chemical absorbent material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and spilled solid into a designated, labeled, and sealable hazardous waste container.[12][14]

  • Decontamination: Clean the spill area with soap and water.[12]

  • Disposal: Dispose of all cleanup materials as hazardous waste.[14]

Major Spill (Outside of a Fume Hood or a Large Quantity)
  • Evacuate: Immediately evacuate the immediate area.[14]

  • Alert: Notify your supervisor and your institution's EHS department.

  • Isolate: If safe to do so, close the doors to the laboratory to contain any vapors.

  • Do Not Attempt to Clean: Await the arrival of the trained emergency response team.[14]

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Spill_Response Start Spill Occurs Assess_Severity Assess Severity Start->Assess_Severity Minor_Spill Minor Spill (in fume hood) Assess_Severity->Minor_Spill Small & Contained Major_Spill Major Spill Assess_Severity->Major_Spill Large or Uncontained Contain_Clean Contain & Clean per Protocol Minor_Spill->Contain_Clean Evacuate_Alert Evacuate & Alert EHS Major_Spill->Evacuate_Alert Dispose_Waste Dispose of Waste Contain_Clean->Dispose_Waste End End Evacuate_Alert->End Dispose_Waste->End

Caption: Decision workflow for chemical spill response.

Disposal Plan: Cradle-to-Grave Responsibility

The disposal of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole and any materials contaminated with it must be handled with the utmost care and in strict accordance with regulations.[2]

Waste Segregation and Containment
  • Solid Waste: Collect unused or contaminated solid 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole in a clearly labeled, sealed container.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weighing paper) must be placed in a designated, sealed hazardous waste container.[2]

Step-by-Step Disposal Protocol
  • Containment:

    • Use a clean, dry, and chemically compatible container for waste collection. A glass bottle with a screw cap is generally suitable.[1]

    • Do not fill the container beyond 80% capacity to allow for vapor expansion.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole".

    • Include the approximate concentration and quantity.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.[1]

    • Segregate this waste from incompatible materials.[1]

  • Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2] On-site chemical treatment or neutralization is strongly discouraged due to the risk of an uncontrolled, explosive reaction.[1]

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto.
  • Protective equipment and measures when handling chemicals - Workplace Safety. (2026, March 11).
  • Selecting and Using PPE: Best Practices for Chemical Safety - Chemscape. (2025, September 8).
  • General Chemical Spill Procedures - Campus Operations and Risk Management.
  • Guide for Chemical Spill Response.
  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde - Benchchem.
  • Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals - Benchchem.
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 28).
  • Safety Data Sheet - SynZeal.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 10).
  • Safety Data Sheet - Angene Chemical. (2025, March 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore.
  • MSDS of 5-p-Methylphenyl-1H-tetrazole. (2013, August 28).

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